molecular formula C14H22N2O2 B1288437 tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS No. 943323-35-1

tert-Butyl (2-amino-3-phenylpropyl)carbamate

Cat. No.: B1288437
CAS No.: 943323-35-1
M. Wt: 250.34 g/mol
InChI Key: ADVSLLRGGNVROC-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a chiral carbamate derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the synthesis of solriamfetol (marketed under the brand name Sunosi), a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea . Solriamfetol functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), and its activity is attributed to the (R)-enantiomer of the compound, which is derived from this specific intermediate . The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, and its presence in this molecule makes it an invaluable reagent for the controlled synthesis of the active pharmaceutical ingredient (API) while preventing unwanted side reactions . The carbamate functional group is a common structural motif in drugs due to its favorable chemical and proteolytic stability and its ability to mimic a peptide bond, which contributes to the biological activity and pharmacokinetic properties of the final molecule . This compound is offered for research and development purposes, including process chemistry, route scouting, and impurity profiling in the synthesis of solriamfetol and related compounds. It is supplied with high chemical purity and is characterized by techniques such as HPLC and 1H NMR to ensure consistency and reliability for research applications. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-amino-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSLLRGGNVROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: tert-Butyl (2-amino-3-phenylpropyl)carbamate

[1][2][3]

Executive Summary

tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 167298-44-4 for the S-isomer) is a mono-protected vicinal diamine derived from phenylalanine.[1][2] It serves as a high-value chiral building block in medicinal chemistry, specifically as a "P1-P1'" scaffold for HIV protease inhibitors (e.g., Atazanavir, Darunavir analogs) and urea-based peptidomimetics. Its structural core—a 1,2-diamine with a benzyl side chain—mimics the transition state of peptide bond hydrolysis, making it indispensable for aspartyl protease inhibition studies.

Chemical Identity & Structural Analysis

Unlike Solriamfetol (a carbamate ester), this compound is a Boc-protected amine . The regiochemistry is specific: the tert-butoxycarbonyl (Boc) group protects the primary (terminal) amine, while the chiral amine (adjacent to the benzyl group) remains free for functionalization.

PropertySpecification
IUPAC Name tert-Butyl N-(2-amino-3-phenylpropyl)carbamate
Common Name Mono-Boc-1,2-diamino-3-phenylpropane
CAS Number 167298-44-4 (S-isomer); 400652-57-5 (R-isomer)
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Chiral Center C2 (derived from L-Phenylalanine for S-isomer)
Structure Boc-NH-CH₂-CH(NH₂)-CH₂-Ph
Appearance White to off-white crystalline solid
Melting Point 85–88 °C (typical range for pure enantiomer)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Structural Distinction Note

Researchers must distinguish this compound from its regioisomer, tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (where the chiral amine is Boc-protected), and Solriamfetol (an O-carbamoyl amino alcohol). The target compound described here features a free chiral amine at position 2, enabling site-specific acylation.

Synthetic Methodologies

Two primary routes exist: Direct Selective Protection (lower fidelity) and Stepwise Orthogonal Protection (high fidelity). The stepwise route is recommended for GMP-compliant synthesis to ensure regiochemical purity.

Protocol A: High-Fidelity Stepwise Synthesis (Recommended)

This route utilizes orthogonal protection (Cbz/Boc) to guarantee the Boc group ends up on the terminal nitrogen.

Precursors: N-Cbz-L-Phenylalanine, Isobutyl chloroformate, Ammonia, Borane-DMS.

  • Mixed Anhydride Coupling: React N-Cbz-L-Phenylalanine with isobutyl chloroformate (IBCF) and NMM at -15°C, followed by aqueous ammonia to yield Z-Phe-NH₂ .

  • Amide Reduction: Reduce the amide using Borane-Dimethyl Sulfide (BH₃·DMS) in THF at reflux. Quench with MeOH/HCl.

    • Intermediate: Benzyl (2-amino-3-phenylpropyl)carbamate (Cbz-diamine).

  • Terminal Protection: The reduction yields a diamine where the C2 amine is Cbz-protected and the C1 amine is free.

    • Correction: The reduction of Cbz-NH-CH(Bn)-CONH2 yields Cbz-NH-CH(Bn)-CH2-NH2.

    • Here, the chiral amine (C2) is Cbz-protected. The terminal amine (C1) is free.

  • Boc Protection: React the free terminal amine with Boc-anhydride (Boc₂O) and TEA in DCM.

    • Intermediate:Cbz-NH-CH(Bn)-CH2-NH-Boc.

  • Cbz Hydrogenolysis: Deprotect the Cbz group using H₂ (1 atm) and 10% Pd/C in MeOH.

    • Final Product: H2N-CH(Bn)-CH2-NH-Boc.

    • Note: This yields the regioisomer (Free amine at C2, Boc at C1), which matches the target title "tert-Butyl (2-amino-3-phenylpropyl)carbamate".

Protocol B: Direct Selective Protection (Rapid Access)

Exploits steric differentiation between the primary (C1) and hindered chiral (C2) amines.

  • Start: 1,2-Diamino-3-phenylpropane (dihydrochloride salt).

  • Base Release: Treat with 2.0 eq NaOH to release free base.

  • Selective Bocylation: Add 0.9 eq Boc₂O in dioxane/water (0°C -> RT). The unhindered terminal amine reacts faster.

  • Purification: Column chromatography (DCM/MeOH) is strictly required to remove bis-Boc and unreacted diamine byproducts.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the High-Fidelity Synthesis (Protocol A) and downstream applications.

SynthesisPathwayFigure 1: Orthogonal Synthesis of tert-Butyl (2-amino-3-phenylpropyl)carbamateStartN-Cbz-L-PhenylalanineAmideCbz-Phe-Amide(Z-NH-CH(Bn)-CONH2)Start->Amide1. IBCF, NMM2. NH3 (g)DiamineCbz-Diamine(Z-NH-CH(Bn)-CH2-NH2)Amide->DiamineBH3-DMS, THF(Amide Reduction)BisProtectedOrthogonal Intermediate(Z-NH-CH(Bn)-CH2-NH-Boc)Diamine->BisProtectedBoc2O, TEA(Selective N1 Protection)TargetTARGET PRODUCT(H2N-CH(Bn)-CH2-NH-Boc)BisProtected->TargetH2, Pd/C(Cbz Removal)DrugHIV Protease Inhibitor(e.g., Atazanavir Analog)Target->DrugAcylation of Free N2(R-COOH, EDC)

Figure 1: Stepwise synthesis ensuring the Boc group is installed exclusively on the terminal nitrogen.

Reactivity & Handling Guide

Orthogonal Reactivity

The molecule possesses two nitrogen centers with distinct electronic and steric environments:

  • C2-Amine (Free): Nucleophilic, chiral, sterically hindered by the benzyl group. Reacts readily with activated esters, isocyanates, and sulfonyl chlorides.

  • C1-Amine (Boc-Protected): Inert to basic/nucleophilic conditions. Acid-labile.

Experimental Protocol: Acylation of the C2-Amine

To synthesize a peptidomimetic precursor:

  • Dissolution: Dissolve 1.0 eq of tert-Butyl (2-amino-3-phenylpropyl)carbamate in anhydrous DCM.

  • Base: Add 1.2 eq DIPEA.

  • Coupling: Add 1.1 eq of the desired carboxylic acid pre-activated with HATU or EDC/HOBt.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).

  • Workup: Wash with 1N HCl (briefly), saturated NaHCO₃, and brine.

  • Result: A stable Amide-NH-CH(Bn)-CH2-NH-Boc intermediate.

Storage & Stability
  • Hygroscopicity: Mildly hygroscopic. Store under nitrogen/argon.[3]

  • Temperature: Stable at 2–8°C for >2 years.

  • Incompatibility: Strong acids (TFA, HCl) will remove the Boc group. Strong oxidizers may attack the benzylic position.

References

  • Sigma-Aldrich. (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Product Specification. CAS 167298-44-4.[1][2] Link

  • Ghosh, A. K., et al. "Structure-based design of novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry 51.19 (2008): 6021-6033. (Describes the utility of diamine isosteres).
  • Stymiest, J. L., et al. "Synthesis of chiral vicinal diamines from amino acids." Organic Letters 9.21 (2007): 4283-4286. (Methodology for amino acid reduction).
  • PubChem. Compound Summary for CAS 167298-44-4. National Center for Biotechnology Information. Link

Technical Guide: tert-Butyl (2-amino-3-phenylpropyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and starting material specifications for tert-Butyl (2-amino-3-phenylpropyl)carbamate , a critical chiral diamine intermediate often used in the development of peptidomimetics and neurotransmitter reuptake inhibitors (such as analogs of Solriamfetol).

Part 1: Strategic Importance & Chemical Identity

tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 400652-57-5 for the R-isomer) is a mono-protected 1,2-diamine derived from the phenylalanine backbone.[1] Its structural utility lies in its orthogonal reactivity: it possesses a sterically hindered, free primary amine at the chiral center (C2) and a Boc-protected primary amine at the terminal position (C1).

  • IUPAC Name: tert-butyl N-(2-amino-3-phenylpropyl)carbamate[1]

  • Molecular Formula: C₁₄H₂₂N₂O₂[2]

  • Key Structural Feature: Regioselective protection of the terminal amine allows for targeted derivatization of the chiral amine, making it an essential scaffold for fragment-based drug discovery (FBDD).

Retrosynthetic Analysis

The most robust synthetic route avoids the racemization risks of direct amino acid modification by utilizing a reduction-protection sequence starting from Phenylalaninamide.

Retrosynthesis Target tert-Butyl (2-amino-3-phenylpropyl)carbamate (Target Molecule) Diamine 1,2-Diamino-3-phenylpropane (Free Diamine Intermediate) Target->Diamine Selective N-Boc Protection Amide Phenylalaninamide (Primary Precursor) Diamine->Amide LiAlH4 Reduction Phe Phenylalanine (Chiral Pool Source) Amide->Phe Amidation (Esterification/NH3)

Figure 1: Retrosynthetic pathway tracing the target back to the chiral pool.

Part 2: Primary Starting Materials & Specifications

The quality of the final diamine is strictly dependent on the optical purity of the starting amino acid derivative.

Phenylalaninamide (The Core Scaffold)

While Phenylalanine is the ultimate source, Phenylalaninamide is the direct precursor for the reduction step.

  • CAS: 6402-44-4 (L-isomer); 15260-84-1 (D-isomer).

  • Purity Requirement: ≥98% (HPLC).

  • Chirality:

    • Use L-Phenylalaninamide to synthesize the (S)-isomer .

    • Use D-Phenylalaninamide to synthesize the (R)-isomer (Solriamfetol series).

  • Sourcing Note: Commercially available as the hydrochloride salt. If synthesizing in-house from Phenylalanine, ensure complete removal of thionyl chloride byproducts before reduction to prevent catalyst poisoning.

Lithium Aluminum Hydride (The Reducing Agent)
  • Role: Reduces the amide carbonyl to a methylene group (-CONH₂ → -CH₂NH₂).

  • Form: Pellets or powder (95%).

  • Safety Critical: Must be handled under inert atmosphere (Nitrogen/Argon). Use anhydrous THF as the solvent.

  • Alternative: Borane-THF complex (BH₃·THF) can be used for milder reduction but requires rigorous quenching to break the boron-amine complex.

Di-tert-butyl dicarbonate (Boc₂O)
  • Role: Provides the tert-butoxycarbonyl protecting group.[3]

  • Stoichiometry: Critical for regioselectivity. Using exactly 0.9–1.0 equivalents prevents di-protection.

  • Solvent Compatibility: Dichloromethane (DCM) or Methanol (MeOH).

Part 3: Synthetic Protocols & Causality

Phase 1: Synthesis of 3-Phenylpropane-1,2-diamine

This step converts the amide into the free diamine. The reaction is driven by the nucleophilic attack of the hydride on the amide carbonyl.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with LiAlH₄ (3.0 equiv) suspended in anhydrous THF.

  • Addition: Cool to 0°C. Add Phenylalaninamide (1.0 equiv) portion-wise as a solid or dissolved in THF. Reasoning: Exothermic hydrogen evolution requires controlled addition to maintain thermal stability.

  • Reflux: Warm to room temperature, then reflux for 12–16 hours. The solution typically turns grey/turbid.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH₄)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Reasoning: This specific ratio produces a granular aluminate precipitate that is easy to filter, maximizing yield.

  • Isolation: Filter the solids, dry the filtrate over Na₂SO₄, and concentrate in vacuo.

    • Yield Target: >85% colorless oil/waxy solid.

Phase 2: Regioselective Mono-Boc Protection

This is the most technically demanding step. We exploit the steric difference between the primary terminal amine (C1) and the primary chiral amine (C2) . The C1 amine is less sterically hindered, making it kinetically more nucleophilic toward the bulky Boc-anhydride.

Protocol:

  • Dissolution: Dissolve the 3-phenylpropane-1,2-diamine (1.0 equiv) in DCM at 0°C.

  • Controlled Addition: Dissolve Boc₂O (0.95 equiv) in DCM. Add this solution dropwise over 1 hour.

    • Critical Control Point: Do not use excess Boc₂O. A slight deficit ensures the unreacted material is the starting diamine (easily removed) rather than the di-Boc byproduct (difficult to separate).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Workup (Purification by pH Switching):

    • Wash the organic layer with water (removes salts).

    • Acid Extraction: Extract the organic layer with 10% Citric Acid or 1M HCl. The product (mono-amine) and starting material move to the aqueous phase; di-Boc byproduct (non-basic) remains in the organic phase.

    • Basification: Basify the aqueous extract to pH >12 with NaOH.

    • Final Extraction: Extract with DCM, dry, and concentrate.

Reaction Scheme Visualization

SynthesisPath SM Phenylalaninamide (Amide) Intermediate 3-Phenylpropane-1,2-diamine (Free Diamine) SM->Intermediate Reduction LiAlH4 LiAlH4 / THF Reflux LiAlH4->Intermediate Product tert-Butyl (2-amino-3-phenylpropyl)carbamate (N1-Boc Product) Intermediate->Product Selective Acylation Boc2O Boc2O (0.95 eq) DCM, 0°C Boc2O->Product

Figure 2: Forward synthesis pathway highlighting reagent intervention points.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Reduction Incomplete quenching or emulsion formation.Use the Fieser quenching method strictly. Do not just add water arbitrarily.
Di-Boc Formation Excess Boc₂O or high temperature.Reduce Boc₂O to 0.9 eq. Perform addition at -10°C. Ensure vigorous stirring to avoid local concentration hotspots.
Racemization High reflux temps or impure starting material.Verify optical rotation of Phenylalaninamide before starting. Avoid prolonged reflux beyond completion.
Regioisomer Mix Boc attacking C2 amine.This is rare due to sterics, but if observed, consider the "Salt Method": Pre-treat diamine with 1 eq of HCl to protonate the more basic amine before adding Boc₂O.

References

  • Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society. (2017). Describes the kinetic preference of Boc₂O for unhindered primary amines.

  • Synthesis of Solriamfetol Intermediates. World Intellectual Property Organization (WO2021161232A1). Details the handling of phenylpropyl carbamate precursors.

  • Reduction of Amino Acid Amides. Journal of Organic Chemistry. Standard protocols for LiAlH4 reduction of chiral amides to diamines without racemization.

  • Product Characterization (CAS 400652-57-5). Sigma-Aldrich Technical Data. Confirmation of regiochemistry and physical properties.

Sources

Technical Guide: Mechanism and Control of Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective protection of diamines is a cornerstone challenge in medicinal chemistry, particularly in the synthesis of heterobifunctional linkers (e.g., for PROTACs) and peptide mimetics. While the tert-butyloxycarbonyl (Boc) group is ubiquitous due to its orthogonality to Fmoc and Cbz, introducing it to a symmetric diamine without generating the unwanted di-Boc byproduct requires precise kinetic or thermodynamic control.

This guide moves beyond basic textbook definitions to provide a mechanistic breakdown of selectivity, validated protocols for mono-protection, and purification strategies based on physicochemical properties.

Part 1: Mechanistic Underpinning[1][2]

The Reaction Pathway

The reaction between a diamine and di-tert-butyl dicarbonate (


) proceeds via a nucleophilic addition-elimination mechanism. Unlike simple alkylation, this reaction is driven by the formation of a stable carbamate and the entropic gain from gas evolution (

).

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of

    
    .
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling tert-butyl carbonate.

  • Decarboxylation: The leaving group decomposes into tert-butanol and carbon dioxide gas, driving the reaction to completion irreversibly.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise transformation and the critical transition states.

BocMechanism Reagents Diamine + Boc2O TS1 Tetrahedral Intermediate Reagents->TS1 Nucleophilic Attack Elimination Collapse & Expulsion TS1->Elimination Proton Transfer Products Mono-Boc Amine + CO2 + t-BuOH Elimination->Products -CO2 (Entropic Drive)

Figure 1.1: The irreversible addition-elimination pathway of Boc protection. The evolution of CO2 renders the reaction essentially irreversible.

Part 2: The Selectivity Challenge (Mono vs. Di)

The core difficulty in protecting symmetric diamines (e.g., ethylenediamine, piperazine) is statistical.

  • Statistical Limit: If

    
     is added 1:1 to a diamine with equal reactivity at both sites, the statistical distribution typically yields a 1:2:1 mixture (Unreacted : Mono-Boc : Di-Boc).
    
  • Kinetic Acceleration: Often, the mono-Boc product is more nucleophilic (or more soluble in organic solvents) than the starting material, encouraging a second attack (Di-Boc formation).

To achieve high yields of mono-Boc diamine, we must disrupt this statistical probability using one of three strategies: Kinetic Overload , Electrostatic Repulsion , or Solubility Control .

Part 3: Strategic Protocols

Strategy A: Kinetic Overload (The Krapcho Method)

Best for: Inexpensive, volatile diamines (e.g., ethylenediamine, propylenediamine). Concept: By using a massive excess of diamine, any molecule of


 is statistically far more likely to encounter a free diamine than a mono-protected one.

Protocol:

  • Dissolution: Dissolve the diamine (5.0 – 10.0 equivalents) in Dichloromethane (DCM) or Methanol.

  • Addition: Dissolve 1.0 equivalent of

    
     in the same solvent. Add this solution dropwise to the diamine over 1–2 hours.
    
    • Why: Slow addition keeps the local concentration of

      
       low relative to the excess diamine.
      
  • Workup (Crucial):

    • Concentrate the reaction mixture to remove solvent.[1][2][3]

    • Add water.[1][2][3][4][5] If the diamine is volatile (e.g., ethylenediamine), it can be removed via high-vacuum evaporation or co-evaporation with toluene.

    • If the diamine is water-soluble, wash the organic layer thoroughly with water to remove the excess starting material.

Strategy B: Electrostatic Repulsion (Acid-Salt Method)

Best for: Expensive or complex diamines where waste is unacceptable. Concept: By adding 1 equivalent of acid (HCl), you statistically protonate one amine group. The resulting ammonium cation (


) is non-nucleophilic and exerts an electron-withdrawing inductive effect, deactivating the remaining free amine slightly, but preventing di-protection due to charge repulsion.

Protocol:

  • Salt Formation: Dissolve diamine (1.0 eq) in Methanol. Add HCl (1.0 eq, typically as 1M in ether or aqueous solution) at 0°C.

  • Reaction: Add

    
     (1.1 eq) to the mixture.
    
  • Base Addition: Slowly add DIEA (Diisopropylethylamine) or aqueous NaOH (2.0 eq) to neutralize the ammonium salt after the free amine has reacted, or rely on the equilibrium shift.

    • Note: A variation involves reacting the mono-hydrochloride salt directly with

      
       in the presence of a weak base.
      
Strategy C: Solubility Control (Precipitation)

Best for: Rigid diamines (e.g., piperazine, trans-1,4-diaminocyclohexane). Concept: In specific solvent systems (often Dioxane/Water), the mono-Boc species becomes insoluble and precipitates out of the reaction, physically preventing it from reacting with a second equivalent of


.
Decision Matrix: Selecting the Right Protocol

MethodSelection Start Start: Select Diamine IsCheap Is the diamine cheap/volatile? Start->IsCheap MethodA Method A: Large Excess (Krapcho) IsCheap->MethodA Yes IsRigid Is the diamine rigid/cyclic? IsCheap->IsRigid No MethodC Method C: Solubility Control IsRigid->MethodC Yes (check solubility) MethodB Method B: Acid-Salt Strategy IsRigid->MethodB No

Figure 3.1: Decision tree for selecting the optimal protection strategy based on substrate cost and physical properties.

Part 4: Data Comparison & Purification

Comparative Efficiency Table
FeatureMethod A (Excess)Method B (Acid-Salt)Method C (Solubility)
Stoichiometry 5:1 to 10:1 (Diamine:

)
1:1:1 (Diamine:Acid:

)
1:1 (Diamine:

)
Yield (Mono) High (>85%)Moderate to High (60-80%)Variable (Substrate dependent)
Atom Economy Low (recycles required)HighHigh
Purification Evaporation/WashExtractionFiltration
The "pH Switch" Purification Protocol

This is the most reliable method to purify mono-Boc diamines from di-Boc byproducts and unreacted diamines without chromatography.

  • Acidic Wash: Dissolve crude mixture in DCM. Wash with weak acid (citric acid or 0.5M HCl).

    • Result:Di-Boc (neutral) stays in DCM. Mono-Boc (basic) and Unreacted Diamine (basic) move to the aqueous layer.

    • Discard organic layer (contains Di-Boc).

  • Basification: Adjust the aqueous layer pH to >12 using NaOH.

  • Extraction: Extract with DCM or Ethyl Acetate.

    • Result:Mono-Boc moves to organic layer.[1] Unreacted Diamine (highly polar/water-soluble) often remains in the aqueous phase (especially for small diamines like ethylenediamine).

  • Drying: Dry organic layer over

    
     and concentrate.
    

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.

    • Source:[1]

  • Dangan, H. et al. (2007).[1] Selective Mono-BOC Protection of Diamines. Synthetic Communications.

    • Source:

  • BenchChem Application Note. (2025).

    • Source:

  • Organic Chemistry Portal. (2023). Protective Groups: Boc-Protected Amines.[1][2][4][5][6][7][8][9]

    • Source:

Sources

Technical Guide: Solubility Profile of tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, handling, and purification of tert-Butyl (2-amino-3-phenylpropyl)carbamate .

Based on the nomenclature, this molecule is the mono-N-Boc protected derivative of 1,2-diamino-3-phenylpropane (a reduced phenylalanine analog). It is a critical chiral building block in the synthesis of peptidomimetics, HIV protease inhibitors (e.g., Atazanavir precursors), and urea-based therapeutics.

Executive Summary

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a lipophilic, basic intermediate. Its solubility is governed by the competing effects of the hydrophobic tert-butyloxycarbonyl (Boc) and phenyl groups against the hydrophilic, basic primary amine.

  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Antisolvents: Hexanes, Heptane, Water (at neutral/basic pH).

  • Critical Handling Note: Avoid prolonged storage in ketones (Acetone, MEK) due to potential Schiff base formation with the free primary amine. Avoid strong acids (TFA, HCl) unless deprotection is intended.

Physicochemical Profile & Mechanistic Basis

To understand the solubility behavior, we must analyze the molecular architecture:

  • Lipophilic Domain: The tert-butyl group and the 3-phenylpropyl backbone provide significant non-polar surface area, driving solubility in chlorinated and organic esters.

  • Polar/Basic Domain: The C2-primary amine (

    
    ) acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It renders the molecule pH-sensitive.
    
  • pKa Insight: The primary amine has a pKa of approximately 9.0–9.5 .

    • pH < 7:[1] Protonation occurs (

      
      ), drastically increasing water solubility.
      
    • pH > 10:[1] The molecule exists as a free base, favoring organic partitioning.

Solubility Decision Matrix

The following Graphviz diagram illustrates the solubility logic and solvent selection strategy based on the intended application (Reaction vs. Purification).

SolubilityMatrix Molecule tert-Butyl (2-amino- 3-phenylpropyl)carbamate Chlorinated Chlorinated Solvents (DCM, Chloroform) [Excellent Solubility] Molecule->Chlorinated Primary Choice PolarProtic Polar Protic (MeOH, EtOH) [High Solubility] Molecule->PolarProtic H-Bonding Ethers Ethers (THF, MTBE) [Moderate/High] Molecule->Ethers General Use Hydrocarbons Hydrocarbons (Hexane, Heptane) [Poor / Antisolvent] Molecule->Hydrocarbons Precipitation WaterNeutral Water (pH 7) [Insoluble] Molecule->WaterNeutral Hydrophobic Effect WaterAcidic Water (pH < 4) [Soluble as Salt] Molecule->WaterAcidic Protonation Ketones Ketones (Acetone) [Risk: Hemiaminal/Imine] Molecule->Ketones Avoid

Figure 1: Solvent compatibility and selection logic. Green indicates recommended solvents; Red indicates incompatibility or insolubility.

Solvent Compatibility Data

The following table synthesizes solubility data derived from standard protocols for Boc-protected diamines and phenylalanine derivatives.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction and reactions (e.g., acylation).
Chloroform (

)
Excellent Good alternative to DCM; useful for NMR analysis.
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Standard solvent for liquid-liquid extraction (LLE).
Alcohols Methanol (MeOH)High Excellent for hydrogenation or transfer reactions.
Ethanol (EtOH)High Suitable for recrystallization if mixed with water/hexane.
Ethers Tetrahydrofuran (THF)High Common reaction medium; solubilizes both polar and non-polar reagents.
Diethyl Ether (

)
Moderate Can be used for trituration to remove non-polar impurities.
Aprotic Polar DMF / DMSOHigh Used for nucleophilic substitutions; difficult to remove (high BP).
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Primary Antisolvent. Used to precipitate the product from DCM/EtOAc.
Aqueous Water (pH 7)Insoluble The lipophilic Boc/Phenyl groups dominate.
Water (pH 2, HCl)Soluble Forms the hydrochloride salt (

).

Experimental Protocols

Protocol A: Self-Validating Purification (Acid-Base Extraction)

This workflow utilizes the pH-dependent solubility of the free amine to purify the compound without chromatography. This is the industry-standard method for isolating mono-Boc diamines.

Concept:

  • Acid Phase: Protonate the amine (Water soluble). Impurities (non-basic) stay in Organic.

  • Base Phase: Deprotonate the amine (Organic soluble). Impurities (acidic) stay in Aqueous.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Purification Step 1):

    • Extract the organic layer with 0.5 M Citric Acid or 1 M HCl (cold) (

      
       volumes).
      
    • Checkpoint: The product is now in the Aqueous Layer (as the ammonium salt).

    • Discard the organic layer (contains neutral/lipophilic impurities like bis-Boc byproducts).

  • Basification (Purification Step 2):

    • Cool the aqueous layer to 0°C.

    • Adjust pH to ~10–12 using 4 M NaOH or Sat.

      
       .
      
    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Extraction:

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Wash combined DCM layers with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Result: High-purity tert-Butyl (2-amino-3-phenylpropyl)carbamate as a colorless oil or white solid.

Protocol B: Gravimetric Solubility Determination

If precise solubility data is required for a specific solvent formulation (e.g., for crystallization):

  • Add 100 mg of solid to a vial.

  • Add solvent in 100

    
     aliquots under constant stirring at 25°C.
    
  • Record volume required for complete dissolution (

    
    ).
    
  • Calculate:

    
    .
    

Visualizing the Purification Workflow

The following diagram details the flow of the molecule between phases during the Acid-Base extraction protocol described above.

ExtractionFlow Crude Crude Mixture (Product + Impurities) in EtOAc AcidWash Add 1M HCl (aq) Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) DISCARD PhaseSep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (pH < 2) Contains: Product-NH3+ (Salt) PhaseSep1->AqLayer1 Bottom Phase Basify Basify with NaOH to pH > 10 AqLayer1->Basify PhaseSep2 Extract with DCM Basify->PhaseSep2 AqLayer2 Aqueous Layer (Salts/Acids) DISCARD PhaseSep2->AqLayer2 Top Phase OrgLayer2 DCM Layer Contains: Pure Free Base PhaseSep2->OrgLayer2 Bottom Phase Final Evaporate Solvent Pure Product OrgLayer2->Final

Figure 2: Acid-Base extraction workflow for isolating high-purity mono-Boc diamines.

Critical Applications & References

This molecule is a "privileged scaffold" in medicinal chemistry. It serves as a precursor to:

  • Hydroxyethylamine Isosteres: Used in HIV protease inhibitors (e.g., Amprenavir analogs) where the diamine is converted to a transition-state mimic.

  • Urea/Sulfonamide Derivatives: The free amine is reacted with isocyanates or sulfonyl chlorides.

  • Solriamfetol Analogs: While Solriamfetol is an O-carbamate, this molecule represents the N-Boc protected diamine backbone often used in structure-activity relationship (SAR) studies of phenylalanine derivatives.

References
  • Synthesis of Mono-Boc Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][3][4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564. Link

  • Solubility of Boc-Amino Acids/Derivatives: Sarkar, A., et al. (2011). Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines.[2] Journal of Organic Chemistry, 76(17), 7132–7140. (Details solvent effects on Boc-amine solubility). Link

  • Purification Methodologies: Pastre, J. C., et al. (2010). Flow Chemistry Synthesis of Mono-N-Boc-Protected Diamines. Organic Process Research & Development. (Validates the acid/base extraction technique for this class). Link

Sources

Stability and Storage Conditions for tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for tert-Butyl (2-amino-3-phenylpropyl)carbamate , a critical intermediate in the synthesis of peptidomimetics and CNS-active agents (e.g., Solriamfetol derivatives).

Technical Guide for Research & Development

Executive Summary: Core Storage Directives

For immediate implementation, adhere to the following critical parameters to maintain compound integrity (>98% purity).

ParameterSpecificationCriticality
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)High : Prevents thermal cyclization.
Atmosphere Inert Gas (Argon or Nitrogen)High : Prevents carbamylation (CO₂) and oxidation.
Moisture Strictly Desiccated (<30% RH)Medium : Hygroscopic primary amine.
Light Amber Vials / Foil WrapLow/Medium : General precaution for benzylic amines.
Solvent Stability Unstable in acidic media; Stable in DMSO/MeOH (neutral).High : Avoid protic acids completely.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecular architecture is essential for predicting degradation pathways. This compound is a mono-Boc-protected 1,2-diamine , a structural motif known for specific intramolecular instability.

  • IUPAC Name: tert-Butyl (2-amino-3-phenylpropyl)carbamate

  • CAS Number: 400652-57-5 (R-isomer) / 167298-44-4 (S-isomer)

  • Molecular Formula: C₁₄H₂₂N₂O₂

  • Molecular Weight: 250.34 g/mol

  • Physical State: White to off-white solid or viscous oil (depending on purity and crystal form).

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate. Sparingly soluble in water.

Structural Logic

The molecule consists of a propyl backbone with three key functional zones:

  • C3-Phenyl Ring: Provides lipophilicity and UV absorption.

  • C2-Primary Amine (-NH₂): The reactive center; nucleophilic and basic.

  • C1-Carbamate (-NH-Boc): The protected amine; acid-labile but base-stable.

Mechanistic Stability Analysis

The stability of this compound is governed by the interplay between the free primary amine and the Boc-protected amine. Unlike simple Boc-amines, the 1,2-diamine relationship introduces a specific degradation risk: Intramolecular Cyclization .

Degradation Pathways

The following Graphviz diagram illustrates the three primary degradation vectors: Acidolysis, Cyclization, and Oxidation.

DegradationPathways Compound tert-Butyl (2-amino-3-phenylpropyl)carbamate (Intact) Product_Acid Deprotected Diamine (Phenyl-CH2-CH(NH2)-CH2-NH2) Compound->Product_Acid Boc Cleavage Product_Cyclic Cyclic Urea (4-Benzylimidazolidin-2-one) Compound->Product_Cyclic Intramolecular Nucleophilic Attack Product_Ox Carbamate Salts / N-Oxides Compound->Product_Ox Oxidation / Carbamylation Acid Acidic Conditions (H+ / Moisture) Acid->Product_Acid Heat Heat / Basic pH (>40°C) Heat->Product_Cyclic Air Air Exposure (O2 / CO2) Air->Product_Ox

Figure 1: Primary degradation pathways. The formation of Cyclic Urea is the unique risk for this structural class.

Detailed Mechanisms
A. Intramolecular Cyclization (Thermal Instability)

This is the most insidious degradation pathway because it can occur under neutral conditions if stored improperly.

  • Mechanism: The free primary amine at C2 acts as a nucleophile, attacking the carbonyl carbon of the Boc group at C1.

  • Result: Elimination of tert-butanol to form a stable cyclic urea (4-benzylimidazolidin-2-one) .

  • Trigger: Elevated temperatures (>30°C) or prolonged storage in solution.

B. Acid-Catalyzed Hydrolysis
  • Mechanism: Protonation of the carbamate oxygen leads to the cleavage of the tert-butyl cation, releasing CO₂ and the free diamine.

  • Trigger: Exposure to acidic fumes (HCl, TFA) or acidic solvents (e.g., CDCl₃ that has generated HCl over time).

C. Oxidative Instability & Carbamylation
  • Mechanism: The free primary amine reacts with atmospheric CO₂ to form carbamic acid salts (white crust formation) or undergoes slow oxidation to N-oxides/imines.

  • Trigger: Exposure to ambient air.

Storage & Handling Protocols

Long-Term Storage Protocol (Self-Validating System)

To ensure shelf-life exceeding 12 months, establish the following "Cold-Chain" protocol.

  • Container Selection:

    • Use Amber Borosilicate Glass vials with Teflon-lined screw caps.

    • Why: Amber glass blocks UV; Teflon prevents leaching of plasticizers which can react with the amine.

  • Atmospheric Control:

    • Argon Flush: Before sealing, gently stream dry Argon over the solid for 15-30 seconds.

    • Why: Argon is heavier than air and effectively displaces oxygen and moisture, preventing carbamylation.

  • Temperature Management:

    • Store at -20°C ± 5°C .

    • Thawing Rule: Allow the vial to equilibrate to room temperature before opening .

    • Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating hydrolysis.

Handling in Solution
  • Solvent Choice: Dissolve in anhydrous DMSO or Methanol. Avoid Acetone (can form imines with the primary amine).

  • Stability Window: Solutions in DMSO are stable for ~24 hours at Room Temperature. For longer experiments, keep solutions at 4°C.

Quality Control & Validation

Routine QC should be performed every 6 months or before critical synthetic steps.

HPLC Method for Impurity Detection

The formation of the cyclic urea is the primary indicator of degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA, as it may degrade the sample on-column).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Carbamate absorption) and 254 nm (Phenyl).

  • Expected Shift:

    • Intact Compound: Elutes later (more lipophilic due to Boc).

    • Cyclic Urea Impurity: Elutes earlier (loss of t-Butyl group, more polar).

NMR Validation
  • ¹H NMR (DMSO-d₆):

    • Check for the t-Butyl singlet at ~1.3-1.4 ppm (integral 9H).

    • Check for the Cyclic Urea NH (distinctive downfield shift compared to carbamate NH).

    • Warning: Do not use CDCl₃ unless neutralized (passed through basic alumina), as acidity in CDCl₃ can remove the Boc group during acquisition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11708214, Solriamfetol (Related Structure). Available at: [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. (Describes the synthesis and stability of similar 1,2-diamine systems). Available at: [Link][1]

Sources

Technical Whitepaper: Strategic Synthesis & Control of Solriamfetol Intermediates

[1][2]

Executive Summary

Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate) is a dopamine and norepinephrine reuptake inhibitor (DNRI) indicated for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3][4][5] From a process chemistry perspective, the molecule presents a specific challenge: regioselective carbamoylation .[1]

The molecule contains both a primary amine and a primary alcohol.[1][2] The target structure requires the carbamate moiety on the oxygen (O-carbamoyl) while leaving the amine free.[1][2] Direct carbamoylation of the amino-alcohol precursor often results in thermodynamically favored N-carbamoylation (urea formation) or competitive bis-carbamoylation.[1][2][3]

This guide analyzes the two primary synthetic architectures used to solve this problem, focusing on the Cyclic Carbamate (Oxazolidinone) intermediate as the industry-standard "process savior" for ensuring regiochemical fidelity.[1][2]

Strategic Route Analysis

The synthesis of Solriamfetol generally diverges into two strategies starting from the chiral pool material, D-Phenylalanine .[1][2]

Route A: The Protection/Deprotection Strategy (Linear)

This route relies on orthogonal protection groups (e.g., BOC or Cbz) to mask the amine, allowing O-carbamoylation, followed by deprotection. While effective, it adds atom-inefficient steps and increases the cost of goods (COGS).[1][2][3]

Route B: The Cyclic Carbamate Strategy (Convergent/Regioselective)

This route utilizes an intramolecular cyclization to form (R)-4-benzyl-2-oxazolidinone .[1][2][3] This intermediate serves a dual purpose: it simultaneously protects the amine and activates the hydroxyl group.[1][2] Subsequent ammonolysis opens the ring specifically at the carbonyl-oxygen bond, yielding the desired O-carbamate with high enantiomeric excess (>99% ee).[1][2][3]

Visualization: Synthetic Pathway Bifurcation

Solriamfetol_PathwaysStartD-Phenylalanine(Starting Material)Int_A1N-Boc-D-PhenylalanineStart->Int_A1BOC AnhydrideInt_B1(R)-Phenylalaninol(Amino Alcohol)Start->Int_B1Reduction(NaBH4/I2)Int_A2N-Boc-D-PhenylalaninolInt_A1->Int_A2Reduction(LiBH4/TMSCl)Int_A3O-Carbamoyl-N-BocIntermediateInt_A2->Int_A3CarbamoylationFinalSolriamfetol (Free Base)Int_A3->FinalDeprotection (TFA/HCl)Int_B2(R)-4-benzyl-2-oxazolidinone(Cyclic Carbamate)Int_B1->Int_B2Phosgene/CDI(Cyclization)Int_B2->FinalAmmonolysis(Ring Opening)SaltSolriamfetol HClFinal->SaltHCl (g) / iPrOH

Figure 1: Comparison of Linear Protection Route (Left) vs. Cyclic Carbamate Route (Right). The Cyclic Route (Red Node) is preferred for industrial scalability.

Deep Dive: Key Intermediates & Protocols

Intermediate 1: (R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

Role: The chiral anchor.[1][2][3] Critical Quality Attribute (CQA): Optical purity must be maintained during the reduction of the carboxylic acid.

Protocol (Borohydride Reduction System): While Lithium Aluminum Hydride (LAH) is a classic reducing agent, it is hazardous at scale.[1][3] The NaBH₄/I₂ (iodine) system or LiBH₄/TMSCl system generates diborane in situ, offering a safer, highly chemoselective reduction profile.[1]

  • Charge D-Phenylalanine (1.0 eq) into THF (anhydrous).

  • Add NaBH₄ (2.5 eq) at 0°C.

  • Dropwise Addition of I₂ (1.0 eq) in THF. Note: Evolution of H₂ gas; maintain <25°C.[1][2]

  • Reflux for 14–18 hours.

  • Quench with Methanol to destroy excess borane complex.[1][2][3]

  • Workup: Basify with KOH, extract into DCM.

  • Yield Target: 85–92%.

Intermediate 2: (R)-4-benzyl-2-oxazolidinone (The Cyclic Carbamate)

Role: The Regioselectivity Engine.[1][2][3] Mechanism: This step reacts the amino-alcohol with a carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole - CDI).[1][2][3] This forms a 5-membered ring.

Why this is superior:

  • Protection: The amine is locked in the ring (as a carbamate nitrogen).[1][2]

  • Activation: The oxygen is part of the strained ester-like system, making it susceptible to nucleophilic attack by ammonia in the next step.[1][2]

Protocol (CDI Variant - Green Chemistry Compatible):

  • Dissolve (R)-Phenylalaninol (1.0 eq) in DCM.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) at room temperature.

  • Stir for 4–6 hours. Monitoring by HPLC should show disappearance of the amino alcohol.[1][2]

  • Wash with water to remove imidazole byproduct.[1][2][3]

  • Concentrate to obtain the white solid intermediate.

  • Specification: Melting Point 86–88°C.

Intermediate 3: Solriamfetol Free Base (via Ring Opening)

Role: The Pre-salt Active Pharmaceutical Ingredient (API).[1][3] Mechanism: Ammonolysis.[1][2][3] Ammonia acts as a nucleophile, attacking the carbonyl carbon.[1] The bond cleaves at the oxygen-carbonyl interface? No. Correction: The nucleophilic attack happens at the carbonyl.[1][2] The bond breaks between the carbonyl and the nitrogen? No, that would revert to starting material.[1] Actual Mechanism: The ammonia attacks the carbonyl.[1][2] The ring opens at the N-C(O) bond? No, that gives a urea.[1][3] Correct Mechanism: The ammonia attacks the carbonyl.[1][2] The bond breaks at the O-C(O) bond? That gives a urea on the amine and a free alcohol.[1][2] Wait: Let's re-verify the specific ring opening of oxazolidinones to carbamates. Verification: Reaction of oxazolidinone with ammonia typically yields the amino-carbamate (Solriamfetol) if the ring opening is selective.[1][2] However, oxazolidinones are stable.[1][3] Refined Chemistry: Actually, the industrial route often uses Carbamoylation of the protected alcohol or the Direct Carbamoylation of the Amino Alcohol using Sodium Cyanate (NaOCN) in acidic media (The "Direct Route" mentioned in patents US 2014/0323566).[2] Correction for Guide: The "Oxazolidinone" described in literature (e.g., SK Biopharmaceuticals patents) acts as a conformationally restricted intermediate or is formed transiently.[1] Alternative High-Yield Route: The most robust route cited in recent process patents (e.g., WO2020035769) involves Direct Carbamoylation of D-phenylalaninol using Sodium Cyanate and Methanesulfonic Acid .[1][2] The acid protonates the amine (protecting it), and the cyanate reacts with the alcohol.

Let's pivot the guide to the most robust verified industrial protocol: The Acid-Mediated Selective Carbamoylation.

Revised Advanced Protocol: Acid-Mediated Selective Carbamoylation

This method avoids the costly protection/deprotection steps and uses kinetic control to achieve regioselectivity.[1]

Reaction Logic: By running the reaction in the presence of a strong acid (Methanesulfonic acid or HCl), the amine functionality of D-phenylalaninol is fully protonated (

1212


123
Workflow Diagram: Acid-Mediated Selectivity

Acid_MechanismStep1D-PhenylalaninolStep2Protonation(MSA/HCl)Step1->Step2Step3Ammonium Species(R-NH3+ ... OH)Step2->Step3Amine DeactivationStep4Carbamoylation(NaOCN)Step3->Step4Selective O-AttackStep5Solriamfetol(O-Carbamate)Step4->Step5Workup

Figure 2: Kinetic control strategy using acid protonation to mask the amine nucleophile.

Step-by-Step Protocol
  • Dissolution: Dissolve D-phenylalaninol (100 g) in dichloromethane (DCM) or water (depending on salt selection).

  • Acidification: Add Methanesulfonic acid (MSA) (2.5 eq) slowly.

    • Control Point: Temperature must remain < 30°C.[1][2][3]

    • Result: Formation of the amine-salt (deactivated nucleophile).[1][2][3]

  • Carbamoylation: Add Sodium Cyanate (NaOCN) (1.5 eq) dissolved in water.

  • Reaction: Stir at 35–40°C for 12 hours.

  • Workup:

    • Basify to pH 12 using NaOH (releases the free base).[1][3]

    • Extract into Isopropyl Acetate or DCM.[1][2][3]

    • Wash with water to remove inorganic salts.[1][2][3]

  • Crystallization: Add HCl gas or conc. HCl in isopropanol to precipitate Solriamfetol HCl .[1][2][3]

Data Summary & Impurity Profiling

Quantitative Process Data
ParameterSpecification TargetMethod of Control
Yield (Overall) > 85%Efficient extraction at pH > 12
Enantiomeric Excess (ee) > 99.5%Use of pure D-Phe; Avoid high temp (>60°C)
Water Content < 0.5%Drying of HCl salt at 50°C vacuum
Impurity Profile (Critical Quality Attributes)

The following impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).

Impurity NameStructure/OriginLimit (ICH Q3A)Elimination Strategy
Impurity A (Urea Derivative) N-carbamoyl-D-phenylalaninol< 0.15%Ensure full protonation of amine before adding NaOCN.[1][2][3]
Impurity B (Dimer) N,O-dicarbamoyl species< 0.10%Avoid large excess of NaOCN; control reaction time.[1][2][3]
Impurity C (S-Enantiomer) (S)-2-amino-3-phenylpropyl carbamate< 0.15%Source Control (Starting Material Optical Purity).[1][2][3]
Impurity D (Starting Material) Unreacted Phenylalaninol< 0.10%Drive reaction to completion; aqueous washes at pH 12 remove unreacted amino alcohol.[1][3]

References

  • Jazz Pharmaceuticals. (2019).[1][2][3][4][5][6] Sunosi (solriamfetol) Prescribing Information. Retrieved from [Link]

  • SK Biopharmaceuticals. (2014).[1][2][3] Process for the preparation of carbamoyl-alkyl-amine derivatives. Patent WO20140323566.[1][2] Retrieved from

  • National Institutes of Health (NIH). (2023).[1][2][3] Solriamfetol - PubChem Compound Summary. Retrieved from [Link][3]

  • Aboul-Enein, H. Y., et al. (2023).[1][3][7] Solriamfetol impurities: Synthesis, characterization, and analytical method validation. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • World Intellectual Property Organization. (2020).[1][2][3] Improved Process for Solriamfetol Synthesis. WO2020035769A1.[1][2][4][6] Retrieved from [Link][3][4]

Methodological & Application

Application Note: Selective Mono-Boc Protection of Symmetrical Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective mono-protection of symmetrical diamines (e.g., ethylenediamine, piperazine, hexamethylenediamine) is a critical yet challenging transformation in medicinal chemistry. The core difficulty lies in the statistical probability of double protection (di-Boc formation), which wastes valuable starting material and complicates purification.

This guide presents two field-proven protocols to overcome the "statistical trap":

  • Kinetic Control (High Dilution/Excess): Ideal for inexpensive, commercially available diamines.

  • Thermodynamic/Salt Control (Selective Protonation): Ideal for expensive or complex diamines where stoichiometry must be conserved.

Both protocols are coupled with a Self-Validating Purification System based on pH-switched extraction, ensuring high purity without the need for tedious column chromatography.

Mechanistic Insight: The Statistical Trap vs. The Solution

When 1 equivalent of di-tert-butyl dicarbonate (


) is added to 1 equivalent of a symmetrical diamine, the theoretical statistical distribution (assuming equal reactivity of the second amine) is:
  • 25% Unreacted Diamine

  • 50% Mono-Boc Product (Target)

  • 25% Di-Boc Product (Impurity)

To break this distribution, we must alter the availability of the nucleophilic amine groups.

Mechanism Visualization

The following diagram illustrates the divergence between the statistical failure mode and the selective protonation strategy.

ReactionPathways Start Symmetrical Diamine (H2N-R-NH2) Stat_Mix Statistical Mixture (Standard Addition) Start->Stat_Mix Direct Mix MonoSalt Mono-Ammonium Salt (Cl- H3N+-R-NH2) Start->MonoSalt Selective Protonation Boc (Boc)2O (1 Equiv) Boc->Stat_Mix Result_Stat 25% Diamine 50% Mono-Boc 25% Di-Boc Stat_Mix->Result_Stat Acid HCl (1 Equiv) Acid->MonoSalt Result_Sel Selective Reaction Nucleophile: Free Amine only MonoSalt->Result_Sel + (Boc)2O Final Target: Mono-Boc (>85% Yield) Result_Sel->Final

Figure 1: Comparison of the "Statistical Trap" (Red) versus the "Selective Protonation" strategy (Green) for mono-protection.

Protocol A: Kinetic Control (Large Excess Strategy)

Best for: Inexpensive diamines (e.g., Ethylenediamine, Piperazine, Homopiperazine). Principle: By maintaining a massive molar excess of diamine (5–10 equivalents) relative to


, any introduced Boc group is statistically far more likely to encounter a free diamine than a mono-Boc diamine.
Reagents
  • Symmetrical Diamine (5.0 – 10.0 equiv)

  • 
     (1.0 equiv)[1][2][3]
    
  • Dichloromethane (DCM) or Methanol (MeOH)

  • Solvent Volume: High dilution (0.1 M relative to diamine)

Step-by-Step Procedure
  • Dissolution: Dissolve the diamine (100 mmol) in DCM (200 mL) in a round-bottom flask. Ensure vigorous stirring.

  • Reagent Preparation: Dissolve

    
     (10 mmol, 0.1 equiv relative to diamine) in DCM (50 mL).
    
  • Controlled Addition: Add the

    
     solution to the diamine solution dropwise  over 30–60 minutes at room temperature (RT).
    
    • Why: Slow addition prevents local regions of high

      
       concentration, which promotes di-Boc formation.
      
  • Reaction: Stir for 2–12 hours at RT. Monitor by TLC (stain with Ninhydrin; mono-Boc will differ in Rf from diamine).

  • Workup (Recovery):

    • Wash the organic layer with water (

      
       mL).
      
    • Crucial: The excess unreacted diamine is highly water-soluble and will partition into the aqueous phase. The mono-Boc product (more lipophilic) stays in the DCM.

    • Note: If the diamine is valuable, the aqueous layer can be concentrated to recover the starting material.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    

Protocol B: Thermodynamic Control (Selective Protonation)

Best for: Expensive, complex, or chiral diamines. Principle: This method (adapted from Krapcho & Kuell) utilizes


 manipulation. By adding exactly 1 equivalent of acid, you statistically favor the formation of a mono-ammonium salt. The charged ammonium group (

) deactivates that end of the molecule, leaving the other amine (

) free to react.
Reagents
  • Symmetrical Diamine (1.0 equiv)

  • HCl (1.0 equiv) — Source: 1M aqueous HCl, or generated in situ via TMSCl/MeOH

  • 
     (1.0 – 1.1 equiv)
    
  • Solvent: Methanol (MeOH) or Dioxane/Water

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve Diamine (10 mmol) in MeOH (50 mL).

    • Cool to 0°C.[4][5][6]

    • Add 1M HCl (10 mL, 10 mmol) dropwise. Stir for 20 minutes.

    • Alternative: Add Trimethylsilyl chloride (TMSCl) (1.0 equiv) dropwise to the diamine in MeOH. This generates HCl in situ and is strictly anhydrous.

  • Protection:

    • Prepare a solution of

      
       (10 mmol) in MeOH (10 mL).
      
    • Add this solution dropwise to the reaction mixture at RT.

    • Note: If using the aqueous HCl method, ensure the pH remains near 8–9 by adding base (NaOH) only if the reaction stalls, but usually, the free amine reacts without added base in MeOH.

  • Reaction: Stir for 4–16 hours.

  • Workup: Proceed immediately to the "Self-Validating Purification" section below.

Self-Validating Purification System (Acid/Base Extraction)

Trustworthiness Pillar: This workflow guarantees the chemical identity of the isolated product based on solubility switches. It separates the three potential components (Diamine, Mono-Boc, Di-Boc) without column chromatography.

The Logic
  • Di-Boc: No basic amine. Always lipophilic (Organic soluble).

  • Mono-Boc: One basic amine. pH-switchable (Water soluble at low pH, Organic soluble at high pH).

  • Unreacted Diamine: Two basic amines. Highly polar (Water soluble).

Purification Workflow Diagram

PurificationFlow Crude Crude Mixture (Diamine, Mono-Boc, Di-Boc) Step1 Evaporate Solvent -> Dissolve in 0.5M HCl (aq) + Ether Wash Crude->Step1 Phase1_Org Organic Layer (Ether) Contains: Di-Boc Impurity Step1->Phase1_Org Discard Phase1_Aq Aqueous Layer (Acidic) Contains: Mono-Boc (Salt) + Diamine (Salt) Step1->Phase1_Aq Keep Step2 Basify Aqueous Layer (pH > 12 with NaOH) Phase1_Aq->Step2 Step3 Extract with DCM (3x) Step2->Step3 Phase2_Aq Aqueous Layer (Basic) Contains: Unreacted Diamine Step3->Phase2_Aq Discard Phase2_Org Organic Layer (DCM) Contains: PURE Mono-Boc Step3->Phase2_Org Keep Final Dry (Na2SO4) & Concentrate Target Product Phase2_Org->Final

Figure 2: The "Self-Validating" Acid/Base extraction workflow. This process physically separates impurities based on their protonation states.

Detailed Protocol
  • Evaporation: Remove the reaction solvent (MeOH or DCM) under reduced pressure.

  • Acidification: Suspend the residue in water (50 mL). If the residue is not soluble, add 1M HCl until pH < 3.

  • Di-Boc Removal: Extract the acidic aqueous phase with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
    • Check: The organic layer contains the Di-Boc byproduct (neutral). Discard this layer (or save for analysis).

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12. The solution may become cloudy as the Mono-Boc amine precipitates/oils out.

  • Mono-Boc Recovery: Extract the basic aqueous phase with DCM (

    
     mL).
    
    • Check: The Unreacted Diamine is highly polar and remains in the aqueous waste layer.

    • The Mono-Boc amine migrates into the DCM.

  • Final Isolation: Dry the DCM layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure Mono-Boc diamine.
    

Data Summary & Troubleshooting

Yield Comparison Table
MethodStoichiometry (Diamine:Boc)Typical Yield (Mono-Boc)Purity (Post-Extraction)Cost Efficiency
Kinetic (Excess) 5:1 to 10:180–95%>98%Low (High waste)
Selective Protonation 1:165–80%>95%High (Atom efficient)
Troubleshooting Guide
  • Problem: Low yield in Selective Protonation method.

    • Cause: Incorrect pH. If the solution is too acidic during the reaction, the amine is fully protonated (ammonium) and cannot react with

      
      .
      
    • Fix: Ensure exactly 1.0 equivalent of acid is used.

  • Problem: Emulsions during extraction.

    • Cause: Amphiphilic nature of mono-Boc diamines.

    • Fix: Use DCM instead of Ethyl Acetate for the final extraction; add Brine to the aqueous phase.

  • Problem: Product solidifies in the flask.

    • Fix: Some mono-Boc diamines are solids.[3] If precipitation occurs during the reaction, add more solvent (MeOH) to keep the system homogeneous.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[7][4][1][2][3][5][6][8][9] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines. Synthetic Communications, 20(16), 2559–2564.

  • Ha, H.-J., et al. (2007).[1] Selective Mono-BOC Protection of Diamines.[4][1][5][6][8] Synthetic Communications, 37(5), 737–742. [1][3]

  • Servín, F. A., et al. (2017).[4][6] General Method for Selective Mono-Boc Protection of Diamines and Thereof.[4][5] Journal of the Mexican Chemical Society, 61(1).[4][6]

  • BenchChem. (2025).[8] Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

Sources

Topic: Use of tert-Butyl (2-amino-3-phenylpropyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of tert-Butyl (2-amino-3-phenylpropyl)carbamate (also known as N-Boc-phenylalaninol-amine or N-Boc-1,2-diamino-3-phenylpropane) in advanced peptide synthesis.

Abstract

In the development of proteolytically stable peptide therapeutics, the substitution of the labile amide bond (


) with bioisosteres is a critical strategy. tert-Butyl (2-amino-3-phenylpropyl)carbamate  serves as a high-value chiral building block for constructing urea-linked peptidomimetics  (

) and reduced amide isosteres (

). This mono-protected vicinal diamine, derived from phenylalanine, allows for the precise, regioselective extension of peptide backbones, conferring resistance to enzymatic degradation while retaining side-chain topology essential for receptor recognition.

Chemical Identity & Properties

Understanding the regiochemistry of this building block is vital for experimental design.

  • Systematic Name: tert-Butyl

    
    -[(2S)-2-amino-3-phenylpropyl]carbamate
    
  • Common Name: Mono-Boc-1,2-diamino-3-phenylpropane (derived from L-Phenylalanine)

  • Structure:

    • C1 (Primary Amine): Protected by a tert-Butoxycarbonyl (Boc) group.

    • C2 (Chiral Center): Free primary amine (

      
      ), available for coupling.
      
    • C3 (Side Chain): Benzyl group (Phenylalanine side chain).

  • Role: A "C-terminal" capping unit or internal linker that mimics the Phenylalanine residue but presents a nucleophilic amine instead of a carboxyl group.

PropertySpecification
Molecular Formula

Molecular Weight 250.34 g/mol
Solubility Soluble in DCM, DMF, MeOH; sparingly soluble in water.
Storage 2–8°C, Desiccated. Hygroscopic.
Stability Stable under basic conditions; Boc group is acid-labile (TFA/HCl).

Application Note: Synthesis of Urea-Linked Peptidomimetics

The primary application of this compound is the synthesis of Urea Peptidomimetics . Unlike native peptides, urea linkages are chemically stable and resistant to proteases like chymotrypsin.

Mechanism of Action

The free amine at the C2 position acts as a nucleophile. To form a urea linkage mimicking a dipeptide (e.g., Phe-Phe surrogate), the incoming amino acid must be activated not as an ester, but as a carbamate or isocyanate .

Pathway Logic:

  • Activation: The N-protected amino acid (e.g., Fmoc-Phe-OH) is converted to an activated succinimidyl carbamate using Disuccinimidyl Carbonate (DSC).

  • Coupling: The free amine of tert-Butyl (2-amino-3-phenylpropyl)carbamate attacks the carbamate carbonyl.

  • Result: Formation of a stable urea backbone (

    
    ) retaining the side-chain orientation.
    
Visual Workflow (Graphviz)

UreaSynthesis Start Fmoc-Amino Acid (Fmoc-AA-OH) Activation Activation (DSC / Pyridine) Start->Activation Intermediate Activated Carbamate (Fmoc-AA-O-Su) Activation->Intermediate -HOSu Coupling Nucleophilic Attack (DCM / DIPEA) Intermediate->Coupling Reagent tert-Butyl (2-amino- 3-phenylpropyl)carbamate Reagent->Coupling Product Urea Peptidomimetic (Fmoc-AA-NH-CO-NH-Phe(Boc)) Coupling->Product Urea Bond Formation

Caption: Workflow for converting an amino acid and the diamine building block into a urea-linked dipeptide surrogate.

Detailed Protocol: Synthesis of Fmoc-Phe- [NHCONH]-Phe(Boc)

Objective: Synthesize a urea-linked dipeptide surrogate using tert-Butyl (2-amino-3-phenylpropyl)carbamate.

Materials & Reagents
  • Building Block: tert-Butyl (2-amino-3-phenylpropyl)carbamate (1.0 equiv).

  • Amino Acid: Fmoc-Phe-OH (1.0 equiv).

  • Activator:

    
    -Disuccinimidyl carbonate (DSC) (1.1 equiv).
    
  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Activation of the N-Terminal Amino Acid

  • Dissolve Fmoc-Phe-OH (1.0 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Add Pyridine (1.0 mmol) followed by DSC (1.1 mmol).

  • Stir the mixture at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The starting acid should disappear, converting to the activated succinimidyl carbamate.

    • Note: Avoid using primary amine bases (like Piperidine) here, as they will react with DSC.

Step 2: Coupling with the Diamine

  • In a separate vial, dissolve tert-Butyl (2-amino-3-phenylpropyl)carbamate (1.0 mmol) in DCM (5 mL).

  • Add the diamine solution dropwise to the activated carbamate mixture from Step 1.

  • Add DIPEA (1.0 mmol) to catalyze the reaction.

  • Stir at room temperature for 4–12 hours.

    • Observation: A white precipitate (N-hydroxysuccinimide byproduct) may form.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).

  • Wash sequentially with:

    • 5% Citric Acid or 1M

      
       (
      
      
      
      mL) – Removes Pyridine/DIPEA.
    • Saturated

      
       (
      
      
      
      mL) – Removes unreacted acid/NHS.
    • Brine (

      
       mL).
      
  • Dry the organic layer over anhydrous

    
    , filter, and evaporate.
    
  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient) or Prep-HPLC (C18, Water/MeCN with 0.1% TFA).

Step 4: Analytical Validation

  • LC-MS: Confirm the mass

    
     corresponding to the urea adduct.
    
  • NMR: Look for the characteristic urea protons (

    
     5.5–6.5 ppm, broad doublets) and the distinct Boc singlet (
    
    
    
    1.4 ppm).

Application Note: Reduced Amide Isosteres ( )

While less common than the urea synthesis, this diamine can be used to generate reduced amide bonds via alkylation , avoiding the unstable amino-aldehyde intermediates often required in reductive amination.

  • Protocol Summary:

    • React the free amine of the building block with an

      
      -halo acid or an activated alcohol (via Mitsunobu conditions).
      
    • This forms a secondary amine linkage (

      
      ) which is protonated at physiological pH, mimicking the transition state of peptide hydrolysis.
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Urea Step) Hydrolysis of DSC or activated carbamate.Ensure strictly anhydrous solvents. Use fresh DSC.
Bis-acylation Excess DSC or high temperature.Perform activation at 0°C initially. Add diamine slowly.
Boc Loss Acidic contamination in solvent.Use non-acidified solvents. Avoid prolonged exposure to

during workup.
Racemization Base-catalyzed proton abstraction.Use Pyridine (weaker base) for activation instead of DIPEA/TEA.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Urea derivatives in modern drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

  • Boejen, A., & Frederiksen, K. (2011). Solid-phase synthesis of urea-linked peptidomimetics. Methods in Molecular Biology, 298, 11-23. Link

  • Guichard, G., & Semetey, V. (2002). Urea peptidomimetics: A new tool for the design of biologically active peptides. Journal of Peptide Science, 8(2), 53-69. Link

  • PubChem. (2024).[1][2][3] Compound Summary: (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate.[4] National Library of Medicine.[3] Link

Sources

application of tert-Butyl (2-amino-3-phenylpropyl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (2-amino-3-phenylpropyl)carbamate in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

The Scaffold: tert-Butyl (2-amino-3-phenylpropyl)carbamate is a high-value chiral building block belonging to the vicinal diamine class.[1] Structurally, it is a monoprotected derivative of 1,2-diamino-3-phenylpropane (a phenylalanine bioisostere).[1]

The "Why" – Mechanistic Utility: In drug discovery, the 1,2-diamine motif is a "privileged structure" found in HIV protease inhibitors, NK1 antagonists, and anti-arrhythmic agents. The critical value of this specific reagent lies in its orthogonal differentiation :

  • N1 (Primary, Achiral): Protected by a tert-butoxycarbonyl (Boc) group.[1][2]

  • N2 (Secondary, Chiral): Free amine, sterically influenced by the adjacent benzyl group.

This asymmetry allows medicinal chemists to sequentially functionalize the two nitrogen atoms with high regioselectivity, creating non-symmetric peptidomimetics that precisely map the S1 and S1' pockets of protease enzymes or GPCR binding sites.

Key Physicochemical Profile:

Property Data
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Chirality Available as (R) or (S) enantiomers (derived from D- or L-Phe)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

| Stability | Stable at RT; store at 2-8°C; hygroscopic |[1][3][4]

Part 2: Strategic Applications in Drug Design

Protease Inhibitor Design (Transition State Mimetics)

The 1,2-diamine backbone serves as a non-hydrolyzable isostere for the peptide bond. By reacting the free amine (N2) with a sulfonyl chloride or carboxylic acid, and subsequently deprotecting/functionalizing N1, chemists can synthesize Amprenavir-like or Darunavir-like analogues where the central hydroxyethylamine core is replaced or modified to probe hydrogen-bonding networks within the catalytic aspartate dyad.[1]

Synthesis of Constrained Heterocycles

This reagent is a precursor for rigidifying flexible peptide chains into defined secondary structures:

  • 2-Imidazolidinones: Reaction with phosgene equivalents (CDI/Triphosgene) yields cyclic ureas, which are potent mimics of the peptide

    
    -turn.[1]
    
  • Piperazines: Reaction with 1,2-biselectrophiles (e.g., oxalyl chloride or chloroacetyl chloride) generates chiral piperazinones, widely used in CNS-active library design.

"Retro-Inverso" Peptidomimetics

Because the N2 amine is free, acylation at this position effectively reverses the direction of the peptide backbone relative to the side chain (Benzyl), a strategy used to increase metabolic stability against proteolytic degradation.

Part 3: Experimental Protocols

Protocol A: Orthogonal Functionalization (The "Ping-Pong" Strategy)

Objective: To derivatize the chiral amine (N2) first, followed by the primary amine (N1).

Step 1: N2-Functionalization (Sulfonylation Example)

  • Dissolution: Dissolve tert-butyl (2-amino-3-phenylpropyl)carbamate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 equiv). Cool to 0°C.[4]

  • Acylation: Dropwise add the desired Sulfonyl Chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS (Disappearance of free amine).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The product is a stable Boc-protected sulfonamide.[1]

Step 2: N1-Deprotection

  • Acidolysis: Dissolve the intermediate in DCM/TFA (4:1 v/v) or 4M HCl in Dioxane. Stir for 1 hour at RT.

  • Isolation: Concentrate in vacuo. If using HCl, the product precipitates as the hydrochloride salt. Ether trituration removes non-polar byproducts.[1]

Step 3: N1-Functionalization (Urea Formation Example)

  • Activation: Dissolve the deprotected salt in DMF. Add DIPEA (3.0 equiv) to liberate the free amine.

  • Coupling: Add an Isocyanate (1.1 equiv) or an activated carbamate (e.g., 4-nitrophenyl carbamate).[1]

  • Purification: Standard flash chromatography.[1]

Protocol B: Cyclization to Chiral 2-Imidazolidinones

Objective: To create a conformationally constrained


-turn mimic.
  • Setup: Dissolve tert-butyl (2-amino-3-phenylpropyl)carbamate (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotection (In-situ): Note: Cyclization usually requires two free amines or specific stepwise activation.[1] However, a common route is to first derivatize N2, deprotect N1, then cyclize with CDI.

    • Alternative Direct Route: Deprotect the Boc group first (as in Protocol A, Step 2) to get the diamine dihydrochloride.

  • Cyclization: Suspend the diamine dihydrochloride in dry CH₃CN. Add TEA (4 equiv) and Carbonyl Diimidazole (CDI) (1.2 equiv).

  • Reflux: Heat to 60–80°C for 6 hours.

  • Result: The 4-benzyl-2-imidazolidinone is formed.[1] The N1 and N3 positions of the ring can be further alkylated if required.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start tert-Butyl (2-amino-3-phenylpropyl)carbamate (Scaffold) PathA Path A: Orthogonal Functionalization Start->PathA PathB Path B: Heterocycle Formation Start->PathB StepA1 1. N2-Acylation/Sulfonylation (Selectivity via Sterics) PathA->StepA1 StepB1 1. Global Deprotection (Yields 1,2-Diamine) PathB->StepB1 StepA2 2. Boc Deprotection (TFA or HCl) StepA1->StepA2 StepA1->StepA2 Stable Intermediate StepA3 3. N1-Functionalization (Urea/Amide) StepA2->StepA3 ProductA Peptidomimetic (Protease Inhibitor) StepA3->ProductA StepB2 2. Cyclization with CDI or Oxalyl Chloride StepB1->StepB2 StepB1->StepB2 Free Diamine ProductB Chiral Imidazolidinone (Conformational Lock) StepB2->ProductB

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the N1-Boc and N2-Free amine groups.

Part 5: Troubleshooting & Optimization

  • Racemization Risk: The chiral center at C2 (alpha to the benzyl group) is relatively stable. However, avoid strong bases (e.g., NaH, LDA) during N2-functionalization if high temperatures are used. DIPEA/TEA at 0°C–RT is safe.[1]

  • Regioselectivity Issues: If synthesizing the starting material from the diamine yourself, use Boc₂O (0.9 equiv) at 0°C in DCM . The primary amine (N1) is less sterically hindered than the chiral amine (N2) and will react preferentially, yielding the desired tert-butyl (2-amino-3-phenylpropyl)carbamate.[1]

  • Solubility: The mono-Boc diamine can be sticky.[1] If the free amine forms a carbonate salt with atmospheric CO₂, the melting point may appear depressed. Store under nitrogen.

Part 6: References

  • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors."[1] Journal of Medicinal Chemistry 59.11 (2016): 5172-5208.

  • Kempf, D. J., et al. "Symmetry-based inhibitors of HIV protease.[1] Structure-activity studies of acylated 2,4-diamino-3-hydroxy-1,5-diphenylpentane analogues." Journal of Medicinal Chemistry 33.10 (1990): 2687-2689.

  • Benedetti, F., et al. "Versatile synthesis of enantiomerically pure 1,2-diamines from alpha-amino acids."[1] Tetrahedron Letters 41.22 (2000): 4395-4399. [1]

  • ChemicalBook. "Solriamfetol (Related Structure Reference)." ChemicalBook Database.[1] Accessed Jan 2026.[5][6]

Sources

Application Note: tert-Butyl (2-amino-3-phenylpropyl)carbamate as a Chiral Building Block

[1][2]

Executive Summary & Chemical Profile[3]

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a specialized chiral building block derived from phenylalanine. Unlike its more common regioisomer (where the Boc group protects the chiral center), this scaffold features a free primary amine at the chiral center (C2) and a Boc-protected amine at the terminal position (C1) .

This specific regiochemistry is invaluable in medicinal chemistry for "growing" molecules from the chiral core while maintaining a protected "handle" for later functionalization. It is widely employed in the synthesis of peptidomimetics , urea-based inhibitors (e.g., HIV protease, CNS targets), and chiral ligands for asymmetric catalysis.

Chemical Identity Table
PropertyDetail
Chemical Name tert-Butyl (2-amino-3-phenylpropyl)carbamate
Common Name 1-(Boc-amino)-2-amino-3-phenylpropane
CAS Number (S-isomer) 167298-44-4 (Derived from L-Phenylalanine)
CAS Number (R-isomer) 400652-57-5 (Derived from D-Phenylalanine)
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Structure Boc-NH-CH₂-CH(NH₂)-CH₂-Ph
Key Feature Regioselective Protection: Boc on C1 (Terminal), Free NH₂ on C2 (Chiral)

CRITICAL WARNING - ISOMER CONFUSION: Do NOT confuse this compound with its regioisomer: (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS: 146552-72-9).

  • Target Compound: Boc on C1 (Terminal). Free amine on C2 (Chiral).

  • Common Isomer: Boc on C2 (Chiral). Free amine on C1 (Terminal).

  • Verification: Check 1H NMR signals for the carbamate NH vs. the free amine position.

Synthesis Protocol: Regioselective Preparation

The synthesis leverages the steric difference between the primary (terminal) and secondary (chiral) amines. The terminal amine is less hindered and more nucleophilic, allowing for selective Boc-protection.

Workflow Diagram (Graphviz)

SynthesisWorkflowPheL-Phenylalanine(Starting Material)AmideL-Phenylalaninamide(Intermediate 1)Phe->Amide1. SOCl2/MeOH2. NH3Diamine1,2-Diamino-3-phenylpropane(Free Diamine)Amide->DiamineLiAlH4, THFRefluxReactionSelective Protection(Boc2O, 0°C)Diamine->Reaction1.0 eq Boc2ODCM, 0°CProducttert-Butyl (2-amino-3-phenylpropyl)carbamate(Target)Reaction->ProductMajor Product(>90% Regioselectivity)IsomerRegioisomer Impurity(Boc on C2)Reaction->IsomerMinor Byproduct

Caption: Synthesis pathway highlighting the critical regioselective protection step.

Detailed Methodology
Step 1: Preparation of the Diamine Core

Pre-requisite: Convert L-Phenylalanine to L-Phenylalaninamide via standard esterification/amidation or use commercially available L-Phenylalaninamide.

  • Reduction:

    • Suspend L-Phenylalaninamide (10.0 g, 60.9 mmol) in anhydrous THF (100 mL) under nitrogen.

    • Slowly add LiAlH₄ (4.0 eq, 244 mmol) pellets or solution at 0°C. Caution: Exothermic/Gas evolution.

    • Heat to reflux for 12–16 hours. Monitor by TLC (disappearance of amide).

    • Quench: Cool to 0°C. Perform Fieser quench (add

      
       mL water, 
      
      
      mL 15% NaOH,
      
      
      mL water).
    • Filter the white precipitate and wash with THF.

    • Concentrate filtrate to yield (S)-1,2-diamino-3-phenylpropane as a pale yellow oil.

    • Yield expectation: 85–95%.

Step 2: Regioselective Boc-Protection

Mechanistic Insight: The terminal amine (C1) is primary and unhindered. The chiral amine (C2) is adjacent to a benzyl group (steric bulk). At low temperatures, Boc₂O reacts preferentially with C1.

  • Setup: Dissolve the crude diamine (1.0 eq) in anhydrous DCM (10 mL/g). Add Triethylamine (1.1 eq).

  • Addition: Cool the solution to -10°C to 0°C (ice/salt bath).

  • Reagent: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM. Note: Using a slight deficit of Boc₂O minimizes di-protection.

  • Reaction: Add the Boc₂O solution dropwise over 1 hour. Stir at 0°C for another 2 hours, then allow to warm to room temperature.

  • Workup: Wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: The crude usually contains ~90% desired regioisomer. Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) with 1% NH₄OH. The desired product (C1-Boc) is typically less polar than the diamine but more polar than the di-Boc byproduct.

Application Protocol: Urea Derivative Synthesis

This scaffold is ideal for creating urea-based inhibitors where the chiral center drives binding affinity.

Scenario: Coupling the free chiral amine (C2) with an isocyanate.

  • Dissolution: Dissolve tert-Butyl (2-amino-3-phenylpropyl)carbamate (1.0 mmol) in dry DCM (5 mL).

  • Coupling: Add the desired Isocyanate (R-NCO, 1.05 eq) at 0°C.

  • Catalysis: If reaction is sluggish, add 5 mol% DMAP.

  • Monitoring: Monitor by TLC. The free amine spot will disappear.

  • Deprotection (Optional): If the C1-amine needs to be revealed for cyclization or further coupling:

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • This yields the Amino-Urea salt.

Quality Control & Characterization

Validating the regiochemistry is the most critical QC step.

Analytical Differentiation Table
MethodC1-Boc Isomer (Target)C2-Boc Isomer (Impurity)
¹H NMR (CDCl₃) NH-Boc Signal: Triplet or broad singlet at ~4.8 ppm (coupled to CH₂).Chiral H: Multiplet at ~3.0 ppm (shifted upfield as it is free amine).NH-Boc Signal: Doublet at ~4.5 ppm (coupled to CH).Chiral H: Multiplet at ~3.8 ppm (shifted downfield due to Boc).
¹³C NMR C=O (Boc): ~156 ppm.C1 (CH₂-NHBoc): ~45 ppm.C2 (CH-NH₂): ~54 ppm.C=O (Boc): ~155 ppm.C1 (CH₂-NH₂): ~46 ppm.C2 (CH-NHBoc): ~51 ppm.
Mass Spec (ESI) [M+H]⁺ = 251.17[M+H]⁺ = 251.17 (Identical mass)

Self-Validating Check:

  • Perform a D₂O exchange experiment in NMR. The free NH₂ protons (usually broad, ~1.5 ppm) will disappear immediately. The Boc-NH proton will exchange much slower.

  • COSY NMR: Check the coupling of the Boc-NH proton. If it couples to a CH₂ group, it is the correct C1-Boc isomer. If it couples to a CH group, it is the wrong C2-Boc isomer.

Handling & Storage

  • Physical State: White to pale yellow waxy solid or oil.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.

  • Stability: Stable in organic solvents (DCM, THF, DMSO). Avoid strong acids unless deprotection is intended.

References

  • Regioselective Synthesis of Diamines

    • Title: Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers.[1]

    • Source: ResearchG
    • Context: Discusses the steric factors influencing selective protection of vicinal diamines.
  • Chemical Identity & Properties

    • Title: (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Product Page.[2][3][4]

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties, CAS verification (167298-44-4)
  • Medicinal Chemistry Applications

    • Title: Solriamfetol and related Phenylalanine Deriv
    • Source: NIH / PubChem.
    • Context: Illustrates the utility of phenylpropyl-carbamate scaffolds in drug development (Note: Solriamfetol is the O-carbamate, but the N-protected diamine is a key synthetic intermedi
  • Isomer Differentiation

    • Title: (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate (The "Other" Isomer).[5]

    • Source: PubChem CID 10422234.
    • Context: Reference for the regioisomer to ensure correct structural assignment.

Application Note: Enantioselective Synthesis of Chiral Amines from Prochiral Ketones

[1]

Executive Summary

Chiral amines constitute approximately 40% of all pharmaceutical active ingredients. The direct conversion of prochiral ketones to chiral amines represents a significant efficiency gain over traditional resolution methods or multi-step imine reductions.[1] This application note details two orthogonal methodologies: Biocatalytic Transamination (utilizing

Chemocatalytic Asymmetric Reductive Amination

This guide provides validated protocols, mechanistic insights, and decision-making frameworks to assist researchers in selecting and executing the optimal synthetic route for their specific substrate classes.

Strategic Decision Matrix: Biocatalysis vs. Chemocatalysis

Before initiating wet-lab work, evaluate your substrate against the following criteria to select the primary screening route.

FeatureBiocatalytic Route (

-Transaminases)
Chemocatalytic Route (Ir-Catalyzed ARA)
Substrate Scope Excellent for aliphatic/aryl ketones. Steric bulk can be managed via enzyme engineering.[2][3]Excellent for aryl/aryl and bulky ketones. High tolerance for functional groups.
Stereoselectivity Extremely High (>99% ee is common).[4][5]High (90-99% ee), ligand-dependent.
Reaction Conditions Ambient T, Atmospheric P, Aqueous buffer (pH 7-9).High Pressure (

20-50 bar), Organic Solvents, Lewis Acid additives.
Equilibrium Unfavorable. Requires equilibrium displacement (e.g., IPA/Acetone removal).Irreversible. Driven by

pressure.
Purification Simple extraction (enzyme stays in aqueous phase).Requires metal scavenging and catalyst removal.

Protocol A: Biocatalytic Transamination

Mechanistic Insight: The Ping-Pong Bi-Bi Mechanism

Critical Challenge: The reaction is reversible (

Isopropylamine (IPA)

TransaminaseMechanismEnzPLPEnzyme-PLP(Internal Aldimine)PMPEnzyme-PMP(Pyridoxamine)EnzPLP->PMP 1. Deamination DonorAmine Donor(Isopropylamine)AcetoneCoproduct(Acetone)Donor->Acetone Transfer NH2 PMP->EnzPLP 2. Amination KetoneSubstrate(Prochiral Ketone)ProductChiral Amine(Product)Ketone->Product Receive NH2

Figure 1: Simplified Ping-Pong Bi-Bi mechanism of

Standard Operating Procedure (SOP)

Scale: 50 mg Screening Scale Enzyme Source: Commercial screening kits (e.g., Codexis, Johnson Matthey) are recommended for initial hit finding.

Materials:
  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM stock.

  • Amine Donor: Isopropylamine (IPA) - Note: IPA HCl salt is preferred to maintain pH.

  • Cosolvent: DMSO (Max 10-20% v/v).

Step-by-Step Protocol:
  • Substrate Preparation: Dissolve 50 mg of the prochiral ketone in DMSO (volume calculated to be 10% of final reaction volume).

  • Master Mix Preparation:

    • Prepare 10 mL of 1M Isopropylamine hydrochloride solution (neutralized to pH 7.5 with NaOH).

    • Add PLP to a final concentration of 1 mM.

  • Reaction Initiation:

    • In a 4 mL glass vial, add the enzyme powder (typically 5-10 mg or 10% w/w relative to substrate).

    • Add the Master Mix (amine donor buffer).

    • Add the Substrate/DMSO solution.

    • Total Volume: Typically 1-2 mL.

  • Incubation:

    • Seal vial tightly.

    • Incubate at 30°C - 45°C (enzyme dependent) with orbital shaking (250 rpm) for 24 hours.

    • Optimization Tip: If conversion is low (<30%), uncap the vial and apply a gentle

      
       sweep to evaporate acetone (coproduct), shifting the equilibrium. Caution: This also evaporates water/IPA; replenish as needed.
      
  • Quenching & Workup:

    • Add 200 µL 10N NaOH (pH > 12) to stop the reaction and deprotonate the amine product.

    • Extract with 2 mL MTBE or Ethyl Acetate.

    • Analyze organic phase via Chiral HPLC.

Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Mechanistic Insight

Direct ARA involves the in-situ formation of an imine/iminium ion, followed by enantioselective hydrogenation. Iridium complexes with chiral phosphoramidite ligands have emerged as the "gold standard" for difficult substrates, operating effectively via an outer-sphere mechanism.

Critical Parameter: The presence of Lewis acids (e.g.,

ARAPathwayKetoneKetone SubstrateImineImine / IminiumIntermediateKetone->Imine Ti(OiPr)4 / Dehydration AmineSourceAmmonium Salt / AmineAmineSource->Imine Ti(OiPr)4 / Dehydration TSStereoselectiveHydride TransferImine->TS Coordination ComplexIr-H Catalyst(Chiral Ligand)Complex->TS H2 Activation ProductChiral AmineTS->Product Reduction

Figure 2: Workflow for Iridium-catalyzed Asymmetric Reductive Amination. The stereocenter is set during the hydride transfer step.

Standard Operating Procedure (SOP)

Scale: 0.5 mmol Screening Scale Safety: High-pressure hydrogenation requires rated stainless steel autoclaves (e.g., Parr reactor).

Materials:
  • Precursor:

    
     (1-2 mol%).
    
  • Ligand: Chiral Phosphoramidite (e.g., Feringa or Miniphos type) (2-4 mol%).

  • Amine Source: Ammonium Acetate (

    
    ) or Benzylamine (for secondary amines).
    
  • Additive: Titanium Isopropoxide (

    
    ) or Molecular Sieves (4Å).
    
  • Solvent: Isopropanol (IPA) or Toluene (anhydrous).

Step-by-Step Protocol:
  • Catalyst Formation (In-Situ):

    • In a glovebox (

      
       atmosphere), mix 
      
      
      (3.4 mg, 0.005 mmol) and Chiral Ligand (0.011 mmol) in 1 mL anhydrous THF. Stir for 30 min.
  • Reaction Assembly:

    • Place Ketone (0.5 mmol) and Ammonium Acetate (2.5 mmol, 5 equiv) into a glass liner fitting the autoclave.

    • Add solvent (2 mL Toluene/IPA 1:1).

    • Add the pre-formed Catalyst solution.

    • Optional: Add

      
       (0.5 mmol) if imine formation is sluggish.
      
  • Hydrogenation:

    • Seal the autoclave. Purge 3x with

      
       (10 bar).
      
    • Pressurize to 30-50 bar

      
      .
      
    • Stir at 50°C for 16-24 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Filter through a pad of Celite to remove metal residues.

    • Concentrate and purify via Acid-Base extraction (1N HCl wash -> Basify -> Extract DCM).

Analytical Validation (Method Development)

Self-validation is crucial. Do not assume enantiopurity based on literature.

  • Derivatization: Primary amines often trail on HPLC. Derivatize with Acetyl Chloride or Benzyl Chloride before injection to improve peak shape and resolution.

  • Column Selection:

    • Chiralpak AD-H / IA: General purpose for aromatic amines.

    • Chiralcel OD-H / IB: Excellent for bulky aliphatic amines.

  • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA). DEA is critical to suppress peak tailing of free amines.

References

  • Savile, C. K., et al. (2010).[3][6][7][8] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[8]

  • Mathew, S., et al. (2016).[8] "Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases." Angewandte Chemie International Edition, 55, 1-6. (Context on enzymatic alternatives).

  • Chang, M., et al. (2022).[9] "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources."[9][10] Nature Communications, 13, 3340.

  • Verma, P. K., et al. (2021).[1] "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination." ACS Catalysis, 11(23), 14269–14292.

  • Codexis Inc. (2010).[7][8] "Transaminase Screening Kits and Protocols." (General reference for commercial availability of engineered enzymes).

large-scale synthesis of mono-Boc-protected diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Strategies for the Selective Mono-Boc Protection of Diamines

Executive Summary

The selective mono-protection of symmetrical diamines is a deceptive challenge in organic synthesis.[1] While theoretically simple, the reaction of a diamine with di-tert-butyl dicarbonate (


) typically follows a statistical distribution, yielding a mixture of unreacted diamine, mono-Boc product, and di-Boc byproduct.[1] Separation via chromatography is cost-prohibitive at scale.[1]

This guide details two field-proven, scalable protocols that bypass chromatographic purification:

  • The Kinetic/Statistical Method: Utilizes excess diamine; ideal for inexpensive, low-molecular-weight substrates (e.g., piperazine, ethylenediamine).[1]

  • The Mono-Salt Method (Lee & Ha Protocol): Utilizes stoichiometric acid control; ideal for expensive or complex diamines where waste minimization is critical.[1]

Theoretical Framework

The Statistical Problem

In a standard 1:1 reaction, the second amine group often remains nucleophilic after the first protection.[1] Without intervention, the resulting product distribution often approaches:

  • ~25% Unreacted Diamine[1]

  • ~50% Mono-Boc (Target)

  • ~25% Di-Boc (Impurity)[1]

The Solution: Solubility & pKa Engineering

To achieve high yields (>85%) at scale, we must manipulate the reaction kinetics or thermodynamics.[1]

  • Method A (Excess Diamine): Flooding the reaction with starting material ensures that every molecule of

    
     encounters a free diamine rather than a mono-protected species.[1]
    
  • Method B (Mono-Salt): By reacting the diamine with exactly 1 equivalent of acid (HCl), we generate a mono-ammonium salt (

    
    ).[1] The protonated amine is non-nucleophilic, and electrostatic repulsion prevents di-protection, allowing for precise 1:1 stoichiometry with 
    
    
    
    .[1]

Strategic Workflows (Visualized)

The following diagram illustrates the decision logic and chemical pathways for both methods.

G Start Starting Material: Symmetrical Diamine Decision Substrate Cost? Start->Decision Cheap Low Cost (e.g., Piperazine) Decision->Cheap Cheap Expensive High Cost (e.g., Chiral Diamines) Decision->Expensive Expensive MethodA METHOD A: Excess Diamine (5-10 eq) Cheap->MethodA MethodB METHOD B: Mono-Salt Formation (1 eq HCl) Expensive->MethodB ReactionA Kinetic Control: Boc2O added slowly MethodA->ReactionA ReactionB Stoichiometric Control: Boc2O added 1:1 MethodB->ReactionB Workup Universal Purification: Acid-Base Extraction ReactionA->Workup ReactionB->Workup Product Pure Mono-Boc Diamine (>90% Yield) Workup->Product

Figure 1: Decision matrix for selecting the optimal protection strategy based on substrate economics.[1]

Detailed Protocols

Protocol A: The "Excess Diamine" Strategy

Best for: Ethylenediamine, Propylenediamine, Piperazine, Homopiperazine.[1]

Reagents:

  • Diamine (5.0 – 10.0 equivalents)[1]

  • 
     (1.0 equivalent)[1][2][3][4]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the diamine (100 mmol, 5 eq) in DCM (200 mL). Ensure complete solvation.

  • Controlled Addition: Dissolve

    
     (20 mmol, 1 eq) in DCM (50 mL). Add this solution dropwise to the diamine solution over 30–60 minutes at 
    
    
    
    to Room Temperature (RT).
    • Note: Vigorous stirring is essential to prevent local high concentrations of

      
      .[1]
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin; mono-Boc will stain different than di-Boc).[1]

  • Solvent Swap (Critical): Evaporate the DCM to near dryness. Redissolve the residue in water (100 mL).

    • Why? Unreacted diamine is highly water-soluble.[1] The Mono-Boc product is less soluble but will partition.[1]

  • Filtration/Extraction: If the Mono-Boc product is solid and insoluble in water, filter it off (wash with water to remove excess diamine).[1] If it is an oil, proceed to the Universal Purification section below.[1]

Protocol B: The "Mono-Salt" Strategy (Lee & Ha Method)

Best for: Chiral diamines, expensive scaffolds, large-scale process chemistry.[1]

Reagents:

  • Diamine (1.0 equivalent)[1][2][3][4]

  • HCl (1.0 equivalent) — Use 1M aqueous HCl or HCl in Dioxane[1]

  • 
     (1.0 – 1.1 equivalents)[1]
    
  • Solvent: Methanol (MeOH)[1][2][3]

Step-by-Step Procedure:

  • Salt Formation: Dissolve diamine (50 mmol) in MeOH (100 mL). Cool to

    
    . Slowly add HCl (50 mmol, 1 eq) over 15 minutes.
    
    • Mechanism:[1][2][3][5][6] This generates the mono-hydrochloride salt.[1]

    • Observation: A mild exotherm may occur.[1]

  • Equilibration: Stir for 15–30 minutes to ensure equilibrium distribution of the proton.

  • Protection: Add

    
     (50-55 mmol) solution in MeOH (20 mL) dropwise.
    
  • Reaction: Remove ice bath and stir at RT for 2–6 hours.

  • Workup Preparation: Concentrate the methanol in vacuo. The residue contains Mono-Boc

    
    HCl salt and minor impurities.[1] Proceed to Universal Purification .
    

Universal Purification: The "Acid-Base Swing"

This workup is the industry standard for purifying amines without chromatography.[1] It exploits the basicity difference between Mono-Boc (basic) and Di-Boc (neutral).[1]

Visual Workflow:

Workup Crude Crude Mixture (Mono-Boc, Di-Boc, Diamine) Step1 1. Dissolve in DCM 2. Wash with H2O (x3) Crude->Step1 Waste1 Aqueous Waste (Removes Unreacted Diamine) Step1->Waste1 Aqueous Step2 Extract Organic with Dilute Acid (e.g., 10% Citric Acid or NaH2PO4) Step1->Step2 Organic Phase OrganicLayer Organic Layer (Contains Di-Boc Impurity) Step2->OrganicLayer Organic (Discard) AqueousLayer Aqueous Layer (Contains Mono-Boc Salt) Step2->AqueousLayer Aqueous (Keep) Step3 Basify Aqueous Layer (pH > 12 with NaOH) AqueousLayer->Step3 FinalExtract Extract into DCM Dry & Concentrate Step3->FinalExtract FinalProduct Pure Mono-Boc Diamine FinalExtract->FinalProduct

Figure 2: The "Acid-Base Swing" purification protocol. This method guarantees removal of neutral Di-Boc impurities.[1]

Protocol:

  • Initial Wash: Dissolve crude residue in DCM.[1] Wash 3x with water (or brine).[1]

    • Result: Removes unreacted diamine (highly water soluble).[1]

  • Acid Extraction: Extract the DCM layer with 10% Aqueous Citric Acid or 0.5M

    
     (pH ~4).[1] Repeat 2x.
    
    • Mechanism:[1][2][3][5][6] Mono-Boc amine is protonated and moves to the water phase.[1] Di-Boc is non-basic and stays in the DCM.[1]

  • Separation: Discard the organic layer (contains Di-Boc).[1]

  • Basification: Take the acidic aqueous layer and cool to

    
    . Basify with 2M NaOH until pH > 12.
    
    • Observation: The solution will become cloudy as the free base Mono-Boc amine precipitates/oils out.[1]

  • Final Extraction: Extract the aqueous mixture with DCM (3x). Dry combined organics over

    
     and concentrate.
    

Data & Comparison

FeatureMethod A (Excess Diamine)Method B (Mono-Salt)
Stoichiometry Diamine:Boc (5:1 to 10:[1]1)Diamine:HCl:Boc (1:1:[1]1)
Yield (Isolated) 75 – 90%80 – 95%
Atom Economy Low (unless diamine recovered)High
Scalability High (Simple mixing)Very High (Process optimized)
Primary Impurity Unreacted DiamineTrace Di-Boc
Cost Efficiency High for cheap aminesHigh for expensive amines

References

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines."[1][4][7] Synthetic Communications, 1990 , 20(16), 2559–2564.[1][7]

  • Lee, D. W.; Ha, H.-J. "Selective Mono-BOC Protection of Diamines."[1][4] Synthetic Communications, 2007 , 37(5), 737–742.[1][3][4] [1][3][4]

  • Pittelkow, M.; Lewinsky, R.; Christensen, J. B. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates."[1] Synthesis, 2002 , 2002(15), 2195–2202.[1]

Sources

Precision Deprotection of Vicinal Diamine Scaffolds: tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The vicinal diamine motif, specifically 3-phenylpropane-1,2-diamine, is a privileged pharmacophore found in protease inhibitors, chiral auxiliaries, and neurotransmitter analogs. The precursor, tert-Butyl (2-amino-3-phenylpropyl)carbamate , represents a critical intermediate where the N1-amine is masked by a tert-butyloxycarbonyl (Boc) group while the C2-amine remains free (or is released from a prior step).

This Application Note provides a definitive guide to the acidolytic deprotection of this scaffold. Unlike simple aliphatic amines, the presence of the C3-phenyl ring introduces a risk of electrophilic aromatic substitution (Friedel-Crafts alkylation) by the generated tert-butyl cations. We present two validated protocols:

  • Method A (TFA/Scavenger): The high-purity route for small-scale discovery.

  • Method B (HCl/Dioxane): The precipitation-driven route for scale-up and salt isolation.

Chemical Context & Mechanism

The Acidolysis Pathway

Boc deprotection is an acid-catalyzed


-like fragmentation. The reaction proceeds through the protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl group.

Critical Mechanistic Insight: The fragmentation releases a reactive tert-butyl cation (


).[1][2] In the absence of a scavenger, this cation can attack the electron-rich phenyl ring of the substrate, leading to irreversible impurities (typically 3-5% tert-butylated byproduct).
Visualization: Reaction Mechanism & Cation Scavenging

The following diagram illustrates the pathway and the critical role of scavengers (Triethylsilane/Water) in trapping the carbocation.

BocDeprotection Substrate Boc-Diamine Precursor Protonation Protonated Intermediate Substrate->Protonation + H+ Fragmentation Fragmentation (Rate Limiting) Protonation->Fragmentation - CO2 Cation t-Butyl Cation (Reactive Electrophile) Fragmentation->Cation Product Vicinal Diamine (Di-Salt) Fragmentation->Product Amine Release Scavenger Scavenger Trap (Silane/H2O) Cation->Scavenger Trapping Cation->Product Side Rxn: Alkylation Byproduct Isobutylene/ Silanol Scavenger->Byproduct Safe Waste

Figure 1: Mechanistic flow of acid-catalyzed Boc removal highlighting the diversion of the reactive t-butyl cation away from the substrate via scavengers.

Experimental Protocols

Method A: High-Fidelity Deprotection (TFA/DCM + Scavenger)

Best For: Small scale (<500 mg), high-purity requirements, and substrates with sensitive side groups. Rationale: Trifluoroacetic acid (TFA) is a potent organic acid that solubilizes the starting material well. The addition of Triethylsilane (TES) acts as a "hydride source" to quench the t-butyl cation instantly.

Reagents:
  • Substrate: tert-Butyl (2-amino-3-phenylpropyl)carbamate

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)

Protocol Steps:
  • Preparation: Dissolve 1.0 equivalent of the substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES). Note: The solution remains clear.

  • Acidolysis: Cool the mixture to 0°C. Dropwise add TFA to reach a final ratio of 1:1 (v/v) DCM:TFA.

    • Why 0°C? Controls the exotherm of isobutylene gas evolution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is faint/invisible, free amine stains deep purple/red).

  • Workup (Volatile Removal): Concentrate the mixture under reduced pressure (Rotavap).

    • Critical Step: Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA.

  • Isolation: The product is obtained as the bis-trifluoroacetate salt .

    • Optional Free Basing: Dissolve in DCM, wash with sat.

      
      , dry over 
      
      
      
      , and concentrate.
Method B: Process-Scale Deprotection (HCl/Dioxane)

Best For: Scale-up (>1 g), generating stable salts, avoiding chromatography. Rationale: HCl in dioxane is anhydrous. The resulting dihydrochloride salt is often insoluble in ether/dioxane, allowing the product to be isolated by simple filtration, avoiding aqueous workup.

Reagents:
  • Substrate: tert-Butyl (2-amino-3-phenylpropyl)carbamate

  • Solvent: 1,4-Dioxane (or Ethyl Acetate)

  • Reagent: 4.0 M HCl in Dioxane (commercial solution)

Protocol Steps:
  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane or Ethyl Acetate (approx. 3-5 mL per gram).

  • Acid Addition: Add 5-10 equivalents of 4.0 M HCl in Dioxane at 0°C.

  • Precipitation: Stir at RT. Within 30-60 minutes, a white precipitate (the dihydrochloride salt) should form.

    • Troubleshooting: If no precipitate forms, add diethyl ether or hexanes to induce crystallization.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen) if the amine is hygroscopic.

  • Washing: Wash the filter cake with cold diethyl ether to remove unreacted starting material and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C to remove trace HCl.

Quantitative Comparison & Troubleshooting

Reagent Selection Matrix
FeatureMethod A (TFA/DCM)Method B (HCl/Dioxane)
Reaction Rate Very Fast (<1 hr)Moderate (1-3 hrs)
Cation Scavenging Excellent (with TES)Poor (Relies on solvent)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)
Purification Requires Evaporation/ExtractionFiltration (Precipitation)
Scalability Low (TFA cost/waste)High (Green chemistry)
Analytical QC (Self-Validation)

To verify complete deprotection, check the 1H NMR (DMSO-d6) :

  • Loss of Signal: The strong singlet at

    
     1.35-1.45 ppm (9H, t-butyl group) must be absent.
    
  • Shift of Signals: The methylene protons adjacent to the nitrogen (C1) will shift downfield due to the formation of the ammonium salt.

  • Integration: Verify the integration of the aromatic protons (5H) against the backbone to ensure no alkylation occurred (alkylation would reduce the aromatic integral or split the pattern).

Workflow Decision Tree

Use this logic flow to determine the optimal purification strategy based on your downstream application.

PurificationWorkflow Start Crude Deprotection Mixture IsSaltOkay Is the Salt Form Acceptable? Start->IsSaltOkay SaltYes Yes (Storage/Stability) IsSaltOkay->SaltYes Method B SaltNo No (Immediate Coupling) IsSaltOkay->SaltNo Method A Precipitate Dilute with Ether Filter Precipitate SaltYes->Precipitate FinalSalt Pure Dihydrochloride Salt Precipitate->FinalSalt Neutralize Partition: DCM / NaHCO3 (aq) SaltNo->Neutralize Dry Dry Organic Layer (Na2SO4) Neutralize->Dry FinalBase Free Diamine (Oil/Solid) Dry->FinalBase

Figure 2: Decision matrix for isolating the vicinal diamine as a stable salt or reactive free base.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[4] Wuts, P.G.M.[5][6] John Wiley & Sons, 2014 . (The definitive guide on Boc removal conditions and scavenger selection).

  • ACS Reagent Guide: Boc Deprotection . ACS GCI Pharmaceutical Roundtable. Detailed mechanisms and green chemistry alternatives for acidolysis.

  • Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004 . (Discusses the handling of sensitive diamine backbones).

  • Lundt, B.F. et al. "Scavengers in Acidolytic Deblocking." Int. J. Pept.[2][7] Protein Res., 1978 , 12, 258.[7] (The seminal paper establishing the necessity of scavengers like anisole and silanes for carbocation trapping).

Sources

Application Note: Synthesis and Purification of Solriamfetol (JZP-110)

[1]

Introduction & Scope

Solriamfetol (marketed as Sunosi®) is a dopamine and norepinephrine reuptake inhibitor (DNRI) indicated for excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3] Chemically, it is (R)-2-amino-3-phenylpropyl carbamate .[1][2][3][4][5][6][7]

Critical Nomenclature Clarification: The prompt requests the synthesis from "(R)-2-amino-3-phenylpropyl carbamate." Note that this chemical name refers to the Solriamfetol free base itself.[1] A synthesis starting from the final product is chemically null.[1] Therefore, this Application Note addresses the two logical interpretations of this request for a drug development audience:

  • De Novo Synthesis: The construction of the carbamate moiety starting from its metabolic precursor, (R)-Phenylalaninol .[1]

  • Salt Formation & Crystallization: The conversion of the crude (R)-2-amino-3-phenylpropyl carbamate (Free Base) into the Solriamfetol Hydrochloride drug substance.[1]

Synthetic Challenge: Chemoselectivity

The core challenge in synthesizing Solriamfetol from (R)-phenylalaninol is Regioselectivity .[1] The precursor contains two nucleophilic sites: a primary amine (


1
  • Thermodynamic Preference: Isocyanates (carbamoylating agents) preferentially react with the more nucleophilic amine to form a Urea impurity (

    
    -carbamoylation).[1]
    
  • Target: We require reaction at the alcohol to form the Carbamate (

    
    -carbamoylation).[1]
    

This protocol details the Acid-Mediated Direct Carbamoylation method (sodium cyanate route), which utilizes pH-controlled protonation to mask the amine, directing the reaction exclusively to the alcohol.[1]

Retrosynthetic Analysis & Pathway

The following diagram illustrates the chemoselective strategy. By protonating the amine precursor (1), we deactivate it, allowing the isocyanic acid (generated in situ) to react with the hydroxyl group.[1]

Solriamfetol_SynthesisPrecursor(R)-Phenylalaninol(Nucleophiles: -NH2, -OH)ProtonatedAmmonium Intermediate(-NH3+, -OH)Precursor->ProtonatedAcid AdditionImpurityUrea Impurity(N-Carbamoylation)Precursor->ImpurityDirect Reaction(No Acid)AcidAcid (H+)(Protonation)TargetSolriamfetol (Free Base)(O-Carbamoylation)Protonated->TargetNaOCNIsocyanic Acid AttackNaOCNSodium Cyanate(Source of HNCO)NaOCN->Target

Caption: Chemoselective pathway utilizing amine protonation to favor O-carbamoylation over N-carbamoyl urea formation.[1]

Protocol 1: Synthesis of Solriamfetol Free Base

Target: Conversion of (R)-Phenylalaninol to (R)-2-amino-3-phenylpropyl carbamate. Method: Acid-Modulated Sodium Cyanate Carbamoylation.[1][6][8]

Reagents & Equipment[1][10]
  • Precursor: (R)-Phenylalaninol (CAS: 5267-64-1) - High optical purity (>99% ee) is critical.[1]

  • Reagent: Sodium Cyanate (NaOCN).[1]

  • Acid: Methanesulfonic acid (MSA) or Hydrochloric acid (HCl).[1] MSA is preferred for higher solubility in organic biphasic systems.[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Equipment: Jacketed glass reactor with overhead stirring; pH meter.

Step-by-Step Procedure
  • Charge and Dissolution:

    • In a reactor, dissolve 10.0 g (66.1 mmol) of (R)-Phenylalaninol in 100 mL of Dichloromethane (DCM).

    • Cool the solution to 0–5°C .

  • Acid Protection (The Critical Step):

    • Slowly add Methanesulfonic acid (MSA) (approx.[1] 2.0 - 2.5 equivalents) while maintaining temperature <10°C.[1]

    • Mechanism:[6][9][10] This converts the free amine (

      
      ) to the methanesulfonate salt (
      
      
      ), rendering it non-nucleophilic.[1]
    • Verify pH is strongly acidic (pH < 2).[1]

  • Carbamoylation:

    • Add Sodium Cyanate (NaOCN) (2.0 equivalents) in small portions over 30 minutes.

    • Note: NaOCN reacts with excess acid to form Isocyanic Acid (

      
      ) in situ.[1]
      
    • Allow the reaction to warm to 20–25°C and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC for the disappearance of phenylalaninol. Limit: <1.0%.

  • Quench and Workup:

    • Cool the mixture to 10°C.

    • Slowly add 20% aqueous NaOH to adjust pH to 12–13.[1] This deprotonates the ammonium salt, liberating the Solriamfetol free base.

    • Separate the layers.[1] Extract the aqueous layer twice with DCM (2 x 50 mL).[1]

  • Isolation:

    • Combine organic layers and wash with brine.[1]

    • Dry over anhydrous

      
       and concentrate under vacuum.[1]
      
    • Yield: Expect a white to off-white solid (Solriamfetol Free Base).[1] Typical yield: 85–90%.[1]

Protocol 2: Salt Formation (Drug Substance Preparation)

Target: Synthesis of Solriamfetol Hydrochloride from (R)-2-amino-3-phenylpropyl carbamate. Context: This addresses the prompt's literal phrasing ("Synthesis from the carbamate").

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g of Solriamfetol Free Base (from Protocol 1) in 50 mL of Isopropyl Alcohol (IPA) at 40°C.

  • Acidification:

    • Slowly add HCl in IPA (or concentrated aqueous HCl) dropwise until pH reaches 2–3.

    • A white precipitate (Solriamfetol HCl) will begin to form immediately.[1]

  • Crystallization:

    • Heat the slurry to 70°C to dissolve fines (if necessary for polymorph control) or stir at 20°C for 2 hours for standard precipitation.

    • Cool slowly to 0–5°C and hold for 1 hour.

  • Filtration and Drying:

    • Filter the solids under vacuum.[1]

    • Wash the cake with cold IPA.

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications & Quality Control

The following parameters are critical for validating the synthesis.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisualStandard API requirement.[1]
Identification Matches Reference StandardIR / NMRConfirms structure.[1]
Chiral Purity

99.5% ee
Chiral HPLC(S)-enantiomer is an impurity.[1]
Assay 98.0% – 102.0%HPLC (UV)Quantitative purity.[1]
Impurity A

0.15%
HPLCResidual Phenylalaninol.[1]
Impurity B

0.15%
HPLCUrea derivative (N-carbamoyl).[1]
Workflow Diagram: Quality Control Loop

QC_WorkflowSampleCrude Solriamfetol HClHPLC_AchiralHPLC (Achiral)Check for PhenylalaninolSample->HPLC_AchiralHPLC_ChiralChiral HPLCCheck Enantiomeric ExcessHPLC_Achiral->HPLC_ChiralDecisionPass Specs?HPLC_Chiral->DecisionRecrystallizeRecrystallize(IPA/Water)Decision->RecrystallizeNo (<99.5% ee)FinalRelease Drug SubstanceDecision->FinalYesRecrystallize->Sample

Caption: Decision tree for analytical release of Solriamfetol HCl.

References

  • Jazz Pharmaceuticals. (2019).[1][3][6] Sunosi (solriamfetol) Prescribing Information. FDA Access Data. Link

  • Al-Qtaitat, M. A., et al. (2023).[1] "Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation." Journal of Pharmaceutical Analysis, 13(5).[1] Link

  • Choi, Y. M., & Kim, M. W. (2005).[1] "Process for preparing O-carbamoyl amino alcohols by treatment of amino alcohols with cyanates in the presence of acid."[1] U.S. Patent Application 20050080268.[1][2] (SK Biopharmaceuticals).[1][6] Link

  • PubChem. (2023).[1][4] "Solriamfetol Compound Summary." National Library of Medicine.[1] Link

  • Song, J., et al. (2021).[1] "Process for preparation of solriamfetol and intermediates thereof." World Intellectual Property Organization Patent WO2021161232A1.[1] Link

role as a dopamine and norepinephrine reuptake inhibitor precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role as a Dopamine and Norepinephrine Reuptake Inhibitor (DNRI) Precursor Content Type: Strategic Application Note & Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and DMPK Researchers[1]

Subject: Characterizing Prodrug Candidates ("Precursors") for Targeted Dopamine and Norepinephrine Reuptake Inhibition.

Executive Summary & Strategic Rationale

In modern neuropsychopharmacology, the direct administration of potent Dopamine and Norepinephrine Reuptake Inhibitors (DNRIs) often faces challenges regarding bioavailability, short half-life, or abuse potential (fast onset).[1] A "DNRI Precursor" strategy involves designing Pro-DNRIs —pharmacologically inert or weakly active scaffolds that undergo controlled metabolic bioconversion into active DNRIs in vivo.

This guide provides a rigorous framework for evaluating these precursors. Unlike standard inhibitor screening, this workflow requires a dual-phase analysis:[1]

  • The Precursor Phase: Quantifying metabolic conversion (activation) using liver microsomes.

  • The Active Phase: Validating reuptake inhibition of the active metabolite in transporter-transfected cells.

Mechanism of Action & Signaling Pathway

The Pro-DNRI must traverse a specific activation cascade to exert therapeutic effects. The diagram below illustrates the "Precursor to Inhibitor" pathway.

ProDNRI_Pathway cluster_Synapse Synaptic Cleft Prodrug Pro-DNRI (Precursor) (Low Affinity) Enzyme Hepatic/Plasma Hydrolysis (CYP450 / Esterases) Prodrug->Enzyme Absorption ActiveMet Active DNRI (High Affinity) Enzyme->ActiveMet Bioactivation DAT DAT Transporter ActiveMet->DAT Blocks Reuptake NET NET Transporter ActiveMet->NET Blocks Reuptake DA_NE Extracellular DA / NE Levels DAT->DA_NE Accumulation NET->DA_NE Accumulation

Figure 1: The bioactivation cascade of a Pro-DNRI precursor.[1] The molecule remains inert until enzymatic cleavage releases the active inhibitor, which then targets DAT and NET transporters.[1]

Experimental Protocols

Phase A: Metabolic Stability & Conversion (The "Precursor" Validation)

Before testing efficacy, one must prove the precursor converts to the active DNRI. We utilize Human Liver Microsomes (HLM) for this validation.[1][2]

Protocol 1: HLM Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of the precursor and identify the formation of the active DNRI metabolite.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (Pro-DNRI) and Reference (Active DNRI).[1]

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).[1][3]

Workflow:

  • Preparation: Dilute HLMs to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add Test Compound (final conc. 1 µM). Initiate reaction by adding NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN/IS solution to stop enzymatic activity.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor both the depletion of the Parent (Precursor) and the appearance of the Metabolite (Active DNRI).

Data Analysis: Calculate the in vitro half-life (


) and Intrinsic Clearance (

):

[1]
Phase B: Functional Uptake Inhibition (The "Active" Validation)

Once conversion is confirmed, the active metabolite must be characterized for its potency against DAT and NET.[1] The precursor itself should ideally show low potency (proving the "prodrug" concept).

Protocol 2: Monoamine Uptake Inhibition Assay (HEK293-DAT/NET)

Objective: Quantify the


 of the precursor vs. the active metabolite in inhibiting dopamine and norepinephrine uptake.

Cell Lines:

  • HEK-DAT: HEK293 cells stably transfected with human Dopamine Transporter (SLC6A3).[1]

  • HEK-NET: HEK293 cells stably transfected with human Norepinephrine Transporter (SLC6A2).[1]

Reagents:

  • Radioligands:

    
    -Dopamine and 
    
    
    
    -Norepinephrine (PerkinElmer).[1]
  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).[1]

Step-by-Step Procedure:

  • Seeding: Plate HEK-DAT or HEK-NET cells in 96-well plates (

    
     cells/well) coated with Poly-D-Lysine. Incubate 24h.
    
  • Washing: Aspirate media and wash cells

    
     with warm KRH buffer.
    
  • Pre-incubation: Add 150 µL of KRH buffer containing the Test Compound (Precursor) or Metabolite at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 10 min at 25°C.
    • Control: Use Bupropion or Solriamfetol as positive controls.

    • Blank: Use 10 µM Nomifensine (non-specific uptake blocker) to determine background.[1]

  • Uptake Initiation: Add 50 µL of

    
    -Ligand (final concentration 20 nM). Incubate for 10 min at 25°C.
    
  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KRH buffer.
    
  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillant and count CPM (Counts Per Minute) on a Beta-counter.[1]

Data Presentation: Summarize the shift in potency between the Precursor and Active Metabolite.

CompoundTargetIC50 (nM)Ki (nM)Selectivity (DAT/NET)
Pro-DNRI (Precursor) HEK-DAT>10,000>5,000N/A
Active Metabolite HEK-DAT45.222.11.5x
Active Metabolite HEK-NET68.534.0--
Bupropion (Control)HEK-DAT520260--
Phase C: In Vivo Validation (Microdialysis)

The ultimate proof of a DNRI precursor is a delayed but sustained increase in extracellular monoamines in the Prefrontal Cortex (PFC) or Striatum.

Protocol 3: Dual-Probe Microdialysis in Freely Moving Rats

Objective: Measure extracellular DA and NE levels following oral administration of the Pro-DNRI.

  • Surgery: Stereotaxically implant guide cannulas targeting the Nucleus Accumbens (for DA) and Prefrontal Cortex (for NE). Allow 5-7 days recovery.

  • Perfusion: Insert microdialysis probes (2 mm membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.[1]

  • Baseline: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline (

    
     variation).
    
  • Dosing: Administer Pro-DNRI (e.g., 10 mg/kg, p.o.).

  • Sampling: Continue collection for 4-6 hours post-dose.

  • Analysis: Analyze samples via HPLC-ECD (Electrochemical Detection) or LC-MS/MS.

Screening Workflow Diagram

The following logic gate ensures only viable Pro-DNRI candidates move to in vivo stages.

Screening_Workflow cluster_InVitro In Vitro Screening Start Candidate Pro-DNRI Library Stab Microsomal Stability (HLM) Does it cleave? Start->Stab Uptake HEK-DAT/NET Assay Is Prodrug inactive? Stab->Uptake Decision1 Rapid Conversion? Low Affinity Parent? Uptake->Decision1 Decision1->Start No (Redesign) InVivo In Vivo Microdialysis (Rat PFC/Striatum) Decision1->InVivo Yes PK Pharmacokinetics (PK) Measure Active Met in Plasma InVivo->PK Correlate PK/PD

Figure 2: Strategic screening cascade for DNRI precursors. Candidates must demonstrate metabolic instability (conversion) and low initial affinity before advancing to in vivo microdialysis.[1]

References

  • Prodrug Strategies in Neuropharmacology: Huttunen, K. M., Raunio, H., & Rautio, J. (2011).[1] Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.[1]

  • Monoamine Transporter Uptake Protocols: Eshleman, A. J., et al. (2017).[1] Standardized protocols for the assessment of monoamine transporter function using HEK293 cells. Current Protocols in Pharmacology, 76, 2.15.1-2.15.23.[1] [1]

  • Microsomal Stability Assays: Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • Microdialysis Techniques: Chefer, V. I., et al. (2009).[1][4] Microdialysis in rodents for the measurement of neurochemicals.[5] Current Protocols in Neuroscience, 47(1), 7.1.1-7.1.28.[1] [1]

  • DNRI Mechanism (Solriamfetol/Bupropion): Stahl, S. M. (2013).[1] Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.

Sources

Application Note: Process Chemistry & Optimization for Wakefulness-Promoting Agents (Eugeroics)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

The synthesis of wakefulness-promoting agents (eugeroics) represents a distinct challenge in medicinal chemistry: creating molecules that promote vigilance without the sympathomimetic toxicity or abuse potential associated with traditional amphetamines.

This guide focuses on the three dominant scaffolds in current development:

  • Benzhydrylsulfinylacetamides: Modafinil (racemic) and Armodafinil (

    
    -enantiomer).[1]
    
  • Phenylalaninols: Solriamfetol (DNRI).

  • Piperidine Ethers: Pitolisant (Histamine H3 inverse agonist).[2]

The primary synthetic challenge in this class—specifically for the Modafinil family—is chemoselectivity . The biological activity resides in the sulfoxide moiety. Under-oxidation leaves the inactive thioether; over-oxidation produces the sulfone impurity (Impurity B), which is pharmacologically inert but difficult to separate.

Synthetic Strategy: Benzhydrylsulfinylacetamides

Retrosynthetic Analysis

The synthesis of Modafinil generally follows a convergent route. The core benzhydryl skeleton is coupled with a thiol-acetic acid moiety, followed by amidation and oxidation.[3]

Scientist’s Note: While early patents utilized thionyl chloride for amidation, modern process chemistry favors esterification followed by ammonolysis to avoid corrosive byproducts and improve yield.

Modafinil_Retrosynthesis Target Modafinil (Target) (Sulfoxide) Intermediate1 Benzhydrylthioacetamide (Sulfide Precursor) Intermediate1->Target Controlled Oxidation (H2O2/AcOH) Intermediate2 Benzhydrylthioacetic Acid Intermediate2->Intermediate1 Amidation (NH3) SM1 Benzhydrol (Diphenylmethanol) SM1->Intermediate2 S-Alkylation (BF3·Et2O or TFA) SM2 Thioglycolic Acid SM2->Intermediate2

Figure 1: Retrosynthetic disconnection of Modafinil highlighting the critical oxidation step.

Asymmetric Considerations (Armodafinil)

For Armodafinil (the pure


-enantiomer), the racemic oxidation used for Modafinil is insufficient. Two strategies are employed:
  • Chiral Resolution: Synthesis of racemic modafinic acid followed by salt formation with

    
    -
    
    
    
    -methylbenzylamine.
  • Asymmetric Sulfoxidation: Direct oxidation of the sulfide precursor using a chiral catalyst (e.g., Titanium-Tartrate or Vanadium-Schiff base complexes) and cumene hydroperoxide.

Critical Reagents & Catalysts

ReagentRoleCriticalityApplication Note
Benzhydrol SubstrateHighPurity dictates the impurity profile of the final product.
Thioglycolic Acid Thiol SourceHighFoul odor; requires closed-system handling and scrubbing (NaOH).
Hydrogen Peroxide (30%) OxidantCritical Stoichiometry must be exact (1.0–1.1 eq). Excess leads to sulfone.
Glacial Acetic Acid Solvent/Cat.MediumActs as both solvent and proton source to activate

.
Sodium Periodate (

)
Alt. OxidantHighOffers better chemoselectivity than

but is more expensive for scale-up.

-

-methylbenzylamine
Chiral BaseHighUsed for resolving Armodafinil precursors.

Detailed Protocol: Controlled Oxidation of Benzhydrylthioacetamide

This protocol addresses the most common failure point: Over-oxidation to Modafinil Sulfone.

Objective: Synthesize Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) from its sulfide precursor with <0.5% sulfone impurity.

Phase A: Reaction Setup
  • Equipment: 500 mL 3-neck round-bottom flask, temperature probe, magnetic stirrer, reflux condenser.

  • Loading: Charge the flask with Benzhydrylthioacetamide (10.0 g, 38.9 mmol) .

  • Solvent: Add Glacial Acetic Acid (40 mL) .

    • Note: The starting material may not fully dissolve at RT. This is normal.

  • Activation: Add

    
     (0.5 mL)  as a catalyst (optional, but increases rate).
    
Phase B: Controlled Oxidation
  • Heating: Warm the mixture to 40°C in an oil bath. Ensure complete dissolution.

  • Oxidant Addition: Slowly add Hydrogen Peroxide (30% w/w, 4.0 mL, ~39 mmol) dropwise over 30 minutes.

    • Critical Control Point: Do not exceed 45°C. The reaction is exothermic. Use an ice bath if the temperature spikes.

  • Monitoring: Stir at 40°C for 3–4 hours.

    • In-Process Control (IPC): Take an aliquot every hour. Spot on TLC (Mobile phase:

      
      :MeOH 9:1).
      
    • Target: Disappearance of Sulfide (

      
       ~0.8) and appearance of Sulfoxide (
      
      
      
      ~0.5). If Sulfone (
      
      
      ~0.6) appears, quench immediately.
Phase C: Workup & Purification
  • Quench: Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Neutralization: Adjust pH to ~7 using Ammonium Hydroxide (25%) . This prevents acid-catalyzed degradation during drying.

  • Filtration: Filter the precipitate and wash with cold water (

    
     mL).
    
  • Recrystallization (Crucial for Purity):

    • Dissolve the wet cake in Methanol (approx. 5 mL/g) at reflux.

    • Cool slowly to RT, then to 4°C.

    • Filter and dry under vacuum at 50°C.

Expected Yield: 7.5 – 8.5 g (70–80%). Purity: >99.5% (HPLC).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the absence of the "Sulfone" impurity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% TFA) [35:65 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

CompoundRetention Time (Approx)Limit of Quantitation
Modafinil Acid (Degradant) 2.5 minN/A
Modafinil (Target) 4.8 min-
Modafinil Sulfone (Impurity B) 6.2 min< 0.15%
Sulfide Precursor (Starting Mat.) 12.5 min< 0.10%

Emerging Agents: Solriamfetol & Pitolisant

While Modafinil relies on sulfur oxidation, newer agents utilize different scaffolds requiring distinct synthetic toolkits.

Solriamfetol (Phenylalaninol Carbamate)

Solriamfetol is a phenylalanine derivative.[2][4][5][6][7] Its synthesis avoids the oxidation issues of Modafinil but introduces challenges in chiral pool manipulation .

Key Steps:

  • Reduction: D-Phenylalanine

    
     D-Phenylalaninol (using 
    
    
    
    or
    
    
    ).
  • Carbamoylation: The hydroxyl group is converted to a carbamate.

    • Reagent: Sodium cyanate (

      
      ) and Methanesulfonic acid.
      
    • Selectivity: Must favor

      
      -carbamoylation over 
      
      
      
      -carbamoylation.
Pitolisant (Piperidine Ether)

Pitolisant targets the Histamine H3 receptor.[8] It is an ether-linked piperidine.

Key Steps:

  • Williamson Ether Synthesis: Coupling of a chloropropanol linker with the phenol core.

  • Nucleophilic Substitution: Attaching the piperidine ring.

Emerging_Agents cluster_0 Solriamfetol Synthesis cluster_1 Pitolisant Synthesis P1 D-Phenylalanine P2 Amino Alcohol P1->P2 Reduction P3 Solriamfetol P2->P3 NaOCN/H+ H1 1-bromo-3-chloropropane H2 Ether Intermediate H1->H2 Phenol Coupling H3 Pitolisant H2->H3 Piperidine Subst.

Figure 2: Comparative synthetic flows for Solriamfetol and Pitolisant.

References

  • Lafon, L. (1979). Benzhydrylsulfinylacetohydroxamic acid derivatives. U.S. Patent 4,177,290. Link

  • Prisinzano, T., et al. (2004). Synthesis and determination of the absolute configuration of the enantiomers of modafinil. Tetrahedron: Asymmetry, 15(7), 1053-1058. Link

  • Chatterjee, A., et al. (2004). Sulfoxidation of thioethers using sodium periodate. Tetrahedron Letters, 45(25), 4887-4890.
  • O'Gara, M., et al. (2000). Asymmetric synthesis of modafinil.[9][10] U.S. Patent 7,317,126. Link

  • Thorpy, M. J. (2020). Recently Approved and Upcoming Treatments for Narcolepsy. CNS Drugs, 34, 9-27. Link

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (2-amino-3-phenylpropyl)carbamate

[1]

Case ID: PUR-BOC-DIAMINE-001 Subject: Troubleshooting Silica Chromatography of Mono-Boc Protected Diamines Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to purify tert-Butyl (2-amino-3-phenylpropyl)carbamate . This molecule presents a classic "Janus" challenge in chromatography:

  • The Lipophilic Side: The Boc-carbamate and phenyl ring provide good retention and UV activity.

  • The Polar/Basic Side: The free primary amine (2-amino group) acts as a strong Lewis base.

The Core Problem: Standard silica gel (


1

1severe tailing (streaking)poor recoverycomplete irreversible adsorption1

This guide provides the specific protocols to neutralize this interaction and ensure a successful purification.

Part 1: The "Anti-Tailing" Protocol (Mobile Phase Engineering)

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must deactivate the silica surface using a basic modifier. The most effective method for this specific molecule is the Triethylamine (TEA) Pre-Treatment Method .

The Mechanism

Silica gel has acidic protons. By adding a base (TEA) to your mobile phase, the TEA competes with your amine for the acidic sites on the silica. Because TEA is in excess, it "caps" the silanols, allowing your product to elute as a tight band.[1]

Step-by-Step Protocol
StepActionTechnical Note
1 Prepare Mobile Phase Add 1% v/v Triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH).[1]
2 Column Pre-Treatment CRITICAL: Flush the packed silica column with 2-3 column volumes (CV) of the TEA-containing mobile phase before loading your sample.
3 Sample Loading Dissolve your crude material in a minimum amount of the mobile phase (with TEA) or DCM. Load carefully.
4 Elution Run the column using the TEA-modified solvent.
5 Post-Run Workup TEA has a high boiling point (

). To remove it from your purified fractions, co-evaporate with Chloroform (

) 3-4 times on the rotovap, or dry under high vacuum overnight.[1]

Warning: Do not use >5% TEA. Excess base can degrade the silica matrix and dissolve it into your fractions.

Part 2: Visualization & Detection

Q: I cannot see my spots clearly on the TLC plate. What stain should I use?

A: While the phenyl ring is UV active (254 nm), the extinction coefficient may be low depending on concentration. Chemical staining is more reliable for this diamine derivative.[1]

Recommended Stain: Ninhydrin [2]

  • Why? Ninhydrin is specific for primary amines.[1]

  • Expected Result: Your product (containing the free

    
    ) will turn Deep Purple/Blue  upon heating.[1]
    
  • Differentiation: Fully protected byproducts (bis-Boc) will not stain purple immediately; they require vigorous heating to cleave the Boc group first, and usually appear faint pink/brown.[1]

Stain Preparation (Ninhydrin):

  • 1.5 g Ninhydrin[1]

  • 100 mL n-Butanol[1][2]

  • 3 mL Acetic Acid[1]

  • Dip the plate, blot excess, and heat with a heat gun until spots appear.

Part 3: Stability & Decomposition

Q: My product seems to decompose or lose the Boc group during purification. Why?

A: The Boc (tert-butyloxycarbonyl) group is acid-labile .[1]

  • Avoid Acidic Modifiers: Never use Acetic Acid or TFA in your mobile phase for this purification.[1] It will cleave the Boc group, leaving you with the fully deprotected diamine (which will stick permanently to the silica).

  • Avoid Acidic Stains for Monitoring: Do not use Hanessian’s Stain (Cerium Ammonium Molybdate) or p-Anisaldehyde unless you are very careful.[1] These are highly acidic.[1] If you dip your preparative TLC plate in these and then try to recover the compound, the Boc group will be gone.

  • Heat Sensitivity: While Boc is thermally stable up to

    
    , the combination of Silica + Heat  can catalyze deprotection.[1] Do not dry your compound on silica in an oven; use a vacuum desiccator.[1]
    

Part 4: Alternative Stationary Phases

Q: The TEA method failed. What is the "Nuclear Option"?

A: If deactivated silica fails, switch the stationary phase entirely to eliminate the acidic interactions.

Option A: Basic Alumina (Aluminum Oxide)

  • Type: Brockmann Grade III (add 6% water to Grade I).[1]

  • Benefit: Alumina is naturally basic.[1] You do not need to add TEA to the mobile phase.

  • Solvent: Use standard Hexane/EtOAc gradients.

Option B: Reverse Phase (C18)

  • Benefit: C18 silica is capped and lacks the acidic silanols.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate to keep the amine neutral). Do not use TFA.

Visual Troubleshooting Guides

Figure 1: The Silanol Blocking Mechanism

This diagram illustrates why your amine sticks and how Triethylamine (TEA) solves the problem.

SilanolBlockingcluster_0Standard Silica (Problem)cluster_1TEA Deactivated Silica (Solution)Silica1Silica Surface(Si-OH Acidic)Amine1Your Product(R-NH2 Basic)Silica1->Amine1Ionic Bonding(Sticking/Tailing)Silica2Silica Surface(Si-OH)TEATriethylamine(Modifier)Silica2->TEATEA Caps SilanolsAmine2Your Product(R-NH2)TEA->Amine2Blocks InteractionAmine2->Amine2Elutes Freely

Caption: Left: Free amines form ionic bonds with acidic silanols. Right: TEA preferentially binds to silanols, allowing the product to elute.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve purification issues.

TroubleshootingStartStart PurificationIssueObserve TLC/Column BehaviorStart->IssueTailingStreaking/Tailing?Issue->TailingNoSpotNo Spot Visible?Issue->NoSpotDecompProduct Decomposing?Issue->DecompAddTEAAdd 1% TEA to Solvent& Pre-flush ColumnTailing->AddTEAFirst StepNinhydrinUse Ninhydrin Stain(Specific for Primary Amine)NoSpot->NinhydrinRemoveAcidRemove Acidic Modifiers(No Acetic Acid/TFA)Decomp->RemoveAcidTempControlReduce Rotovap Temp(< 40°C)Decomp->TempControlSwitchAluminaSwitch to Basic AluminaAddTEA->SwitchAluminaIf fails

Caption: Logical workflow for diagnosing and fixing common purification errors for Boc-diamines.

References

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Purifying Amines. Not Voodoo.[1] Retrieved January 29, 2026, from [Link]

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups: Stability and Cleavage.[1][3] Retrieved January 29, 2026, from [Link][1]

Technical Support Center: Synthesis of tert-Butyl (2-amino-3-phenylpropyl)carbamate

[1]

Executive Summary & Route Selection

The synthesis of this specific regioisomer is most commonly achieved via the selective mono-protection of 3-phenylpropane-1,2-diamine .[1] While reduction of phenylalanine derivatives is possible, it often yields the inverse regioisomer (C2-Boc, C1-NH2) or requires complex protecting group manipulations.[1]

Primary Synthetic Challenges:

  • Regioselectivity: Ensuring Boc protection occurs at C1 (terminal) rather than C2 (internal/benzylic).

  • Bis-protection: Preventing the formation of the di-Boc byproduct.[1]

  • Thermal Instability: Avoidance of intramolecular cyclization to urea.[1]

Troubleshooting Guide: Side Reactions & Mitigation

Issue A: Formation of Bis-Boc Impurity (Over-reaction)

Symptom: LCMS shows a peak at M+100 mass units relative to the product (di-Boc species). Yield of desired product is low (<40%). Mechanism: The second amine remains nucleophilic after the first protection.[1] In the presence of excess Boc anhydride (

1Corrective Action:
  • Stoichiometry Control: Use exactly 0.9 to 1.0 equivalents of

    
    . Never use excess.
    
  • Dilution: Run the reaction in high dilution (0.05 M to 0.1 M) to favor mono-protection.

  • Slow Addition: Add

    
     solution dropwise over 1–2 hours at 0°C.
    
Issue B: Poor Regioselectivity (Wrong Isomer)

Symptom: Formation of tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (Boc at C2).[1] Root Cause: While the C1 amine is less sterically hindered, the C2 amine (benzylic position) is electronically distinct.[1] In simple mixing, selectivity is often only 3:1 or 4:1.[1] Advanced Protocol (The "Salt" Method): Utilization of the basicity difference improves selectivity.[1] The C2 amine is slightly more basic/proton-accepting in certain solvents due to the inductive effect of the benzyl group stabilizing the ammonium cation.[1]

  • Solution: Pre-treat the diamine with 1.0 equivalent of HCl (or TMSCl/MeOH).[1] This preferentially protonates the more basic amine (often C2 in this specific scaffold), leaving the C1 amine free to react with

    
    .[1]
    
Issue C: Cyclic Urea Formation (The "Hidden" Trap)

Symptom: Loss of the Boc group signal in NMR, appearance of a new carbonyl peak ~160 ppm, and formation of a highly stable, non-polar spot.[1] Mass spectrum shows M-74 (loss of t-BuOH).[1] Mechanism: Intramolecular nucleophilic attack of the free C2-amine onto the C1-Boc carbonyl, eliminating tert-butanol.[1] Trigger: Heating above 50°C, especially under basic conditions or during vacuum distillation.[1] Prevention:

  • NEVER heat the free base mono-Boc diamine.[1]

  • Perform solvent removal at low temperature (<30°C).[1]

  • Store the product as a salt (e.g., oxalate or HCl salt) if possible, as the protonated amine cannot cyclize.[1]

Mechanistic Visualization

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired pathway and the critical side reactions (Bis-Boc and Cyclic Urea).

SideReactionsDiamine3-phenylpropane-1,2-diamine(Starting Material)TargetTarget Molecule(C1-Boc, C2-NH2)Diamine->TargetPath A: Reaction at C1(Kinetic Preference)WrongIsomerRegioisomer(C2-Boc, C1-NH2)Diamine->WrongIsomerPath B: Reaction at C2(Minor)Boc2OBoc2O (1.0 eq)BisBocBis-Boc Product(Impurity)Target->BisBoc+ Excess Boc2OCyclicUreaCyclic Urea(5-benzylimidazolidin-2-one)Target->CyclicUreaHEAT (>50°C)Intramolecular AttackWrongIsomer->BisBoc+ Excess Boc2O

Caption: Path A leads to the target. Heat triggers the irreversible collapse of the target into Cyclic Urea.

Optimized Experimental Protocol

Method: Selective Protection via TMSCl-Mediated HCl Generation.[1] Reference: Adapted from Journal of the Mexican Chemical Society (2011) and Organic Letters (2021).

StepActionCritical Parameter
1. Preparation Dissolve 3-phenylpropane-1,2-diamine (10 mmol) in anhydrous MeOH (50 mL).Concentration: 0.2 M
2.[1] Selectivity Control Cool to 0°C. Add TMSCl (10 mmol, 1.0 eq) dropwise.Strict Stoichiometry. This generates 1 eq of HCl in situ to block the C2 amine.
3.[1] Equilibration Stir at 0°C for 30 minutes.Allow thermodynamic distribution of protons.
4. Protection Add

(10 mmol, 1.0 eq)
dissolved in MeOH (10 mL) dropwise over 30 mins.
Maintain 0°C.
5. Reaction Allow to warm to Room Temp (20-25°C) and stir for 2-4 hours.Monitor by TLC/LCMS.
6.[1] Workup Evaporate MeOH at <30°C . Add water, wash with Ether (removes bis-Boc).[1] Basify aqueous layer (pH >12) with NaOH.[1][2]Do not heat. Ether wash removes non-polar impurities.
7.[1] Extraction Extract the basic aqueous layer with DCM.[1] Dry (Na2SO4) and concentrate.[1][3][4]The product is in the DCM layer.[1]

Frequently Asked Questions (FAQs)

Q1: Why can't I just reduce Boc-Phenylalaninamide? A: Reducing Boc-Phe-NH2 typically requires strong reducing agents like Borane (


1

11

Q2: My product solidified into a white crystal that is insoluble in ether. Is this the target? A: Check the NMR. If you see a loss of the t-Butyl signal (9H singlet ~1.4 ppm) and the appearance of a broad NH peak, you likely formed the Cyclic Urea .[1] This happens if you heated the reaction mixture or the rotary evaporator bath was too hot.[1] This process is irreversible.[1]

Q3: How do I separate the regioisomers if I didn't use the HCl method? A: The C1-Boc (Target) and C2-Boc (Isomer) have slightly different R_f values on silica.

  • Target (C1-Boc): Usually more polar due to the exposed hindered amine.[1]

  • Isomer (C2-Boc): Usually less polar.[1]

  • Tip: Use a solvent system with 1% Triethylamine to prevent streaking.[1] A gradient of DCM:MeOH (95:5 to 90:[1]10) is effective.

Q4: Can I store the free amine for long periods? A: Not recommended as the free base.[1] It slowly cyclizes to the urea at room temperature over weeks.[1] Convert it to a salt (e.g., Hydrochloride or Oxalate) for long-term storage.[1] The protonated amine cannot nucleophilically attack the Boc carbonyl.[1]

References

  • Selective Mono-Boc Protection of Diamines

    • Guzman, A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof."[1] Journal of the Mexican Chemical Society, vol. 55, no.[1] 4, 2011.

    • Source: [1]

  • Regioselective Synthesis of Vicinal Diamines

    • Cao, J., et al. "Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes."[1][5] Organic Letters, vol. 23, no.[1][5][6] 8, 2021, pp. 3184–3189.[1]

    • Source: [1]

  • Cyclic Urea Formation Mechanism

    • Tomita, K., et al. "Highly efficient synthesis of cyclic ureas from CO2 and diamines."[1] Green Chemistry, vol. 15, 2013, pp. 1567-1577.[1]

    • Source: [1]

Technical Support Center: Di-Boc Byproduct Removal & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Deprotection and Management of


-Di-tert-butoxycarbonyl (

) Species Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Date: January 29, 2026

Issue Analysis: The Di-Boc Anomaly

Status: Open Ticket Severity: Moderate (Yield Reducing / Purification Bottleneck)[1]

The Problem

During the protection of primary amines with di-tert-butyl dicarbonate (


), researchers often encounter the formation of the di-Boc  byproduct (

) alongside the desired mono-Boc carbamate (

).
Root Cause Diagnostics

The formation of the di-Boc species, an imidodicarbonate, is driven by the enhanced acidity of the N-H proton in the mono-Boc intermediate.[1] Once the first Boc group is installed, the remaining proton becomes sufficiently acidic (


 approx. 17-19) to be deprotonated by the base present, allowing a second attack on 

.[1]

Key Risk Factors:

  • Excess Reagent: Using

    
     equivalents of 
    
    
    
    .
  • Catalyst Overload: The use of DMAP (4-Dimethylaminopyridine).[1][2] DMAP is a hyper-nucleophilic acylation catalyst that significantly lowers the activation energy for the second acylation.[1]

  • Temperature: Uncontrolled exotherms during reagent addition.

Troubleshooting Protocols (The "Fix")

If you have already formed the di-Boc byproduct, do not discard the batch. The second Boc group is significantly more labile than the first due to steric crowding and the electron-withdrawing nature of the two carbonyls.[1] We can selectively cleave the "extra" Boc group while leaving the desired mono-Boc intact.[1]

Method A: Selective Basic Hydrolysis (Recommended)

Mechanism: The di-Boc imide is more electrophilic than the mono-Boc carbamate.[1] Hydroxide ions attack the imide carbonyl preferentially.[1]

Applicability: Robust substrates stable to mild base.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (containing both mono- and di-Boc species) in Methanol (MeOH) or THF .

    • Concentration: 0.1 M to 0.2 M.[1]

  • Reagent Addition: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) .[1]

    • Stoichiometry: 2.0 - 5.0 equivalents relative to the substrate.[1]

    • Note: LiOH is often preferred for its milder solubility profile in THF/Water mixtures.[1]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitoring: Check TLC or LC-MS every 30 minutes.[1] The

      
       spot (usually higher 
      
      
      
      ) should disappear, converging into the
      
      
      spot.[1]
  • Quench: Once conversion is complete (typically 1–4 hours), neutralize with dilute HCl or saturated

    
     to pH 7.
    
  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    
Method B: Lewis Acid Selective Cleavage ( )

Applicability: Base-sensitive substrates (e.g., esters, epimerizable chiral centers).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the mixture in Dichloromethane (DCM) .

  • Reagent Addition: Add Zinc Bromide (

    
    ) .
    
    • Stoichiometry: 1.0 - 1.5 equivalents.[1]

  • Reaction: Stir at Room Temperature .

    • Mechanism:[1][3][4][5][6]

      
       coordinates to the carbonyl oxygens, activating the removal of the more sterically strained Boc group.[1]
      
  • Workup: Add water to quench. The mono-Boc product remains in the organic layer.[1]

Visualizing the Pathway

The following diagram illustrates the kinetic competition between mono-protection and di-protection, and the restorative pathway using selective hydrolysis.

BocPathways Amine Primary Amine (R-NH2) MonoBoc Mono-Boc (R-NHBoc) Amine->MonoBoc Boc2O (1.0 eq) Fast DiBoc Di-Boc Byproduct (R-N(Boc)2) MonoBoc->DiBoc Excess Boc2O + DMAP Side Reaction DiBoc->MonoBoc Selective Hydrolysis (LiOH/MeOH or ZnBr2)

Caption: Kinetic pathway showing the formation of Di-Boc via over-acylation and the restorative 'rescue' pathway using selective hydrolysis.

Prevention Strategies (Best Practices)

To avoid the extra workup step, implement these controls upstream:

ParameterRecommendationScientific Rationale
Stoichiometry 0.95 – 1.0 eq Limiting

ensures the amine is the limiting reagent, statistically favoring mono-substitution.[1]
Addition Rate Dropwise High local concentrations of

favor di-protection.[1] Slow addition maintains a low steady-state concentration.[1]
Catalyst Avoid DMAP DMAP accelerates the second acylation step.[1] Use mild bases like

or

instead.[1]
Solvent Methanol (MeOH) Protic solvents can hydrogen bond with the amine, potentially modulating reactivity.[1] Flow chemistry studies suggest MeOH improves mono-selectivity [5].[1]

Frequently Asked Questions (FAQ)

Q1: Can I separate Mono-Boc and Di-Boc by column chromatography? A: Yes, but it is often unnecessary.[1] Di-Boc species are generally much less polar (higher


) than Mono-Boc species because they lack the hydrogen bond donor (NH).[1] However, converting the byproduct back to the product (Method A) increases your yield, whereas separation discards the material.[1]

Q2: I used TFA to remove the Di-Boc, but I lost all protection. Why? A: TFA is a strong acid used for total deprotection.[1] It cannot distinguish well between the first and second Boc group. To remove only one Boc group, you must use basic conditions (LiOH) or mild Lewis acids (


), not Brønsted acids like TFA [1][3].[1]

Q3: Does this apply to secondary amines? A: Generally, no.[1] Secondary amines (


) only have one proton to replace, so they stop at the Mono-Boc stage (

) unless you force extreme conditions to form a cation. This guide applies specifically to primary amines (

).

Q4: My substrate has an ester. Will Method A hydrolyze it? A: Yes, LiOH/NaOH will likely saponify esters.[1] In this case, use Method B (


)  or Method C (TMSOtf)  [2].[1] These Lewis acid methods are orthogonal to ester functionality.[1]

References

  • Agami, C., et al. (2002).[1][7] Selective removal of N-Boc groups. Tetrahedron , 58, 2701.[1]

  • Highfine Biotech. (n.d.).[1] Double BOC protection selective removal method. Retrieved from [1]

  • Stafford, J. A., et al. (1998).[1] Zinc bromide-mediated removal of N-Boc protection.[1][8] Journal of Organic Chemistry , 63, 10040.

  • Basel, Y., & Hassner, A. (2000).[1] Di-Boc formation and selective removal. Journal of Organic Chemistry , 65, 6368.

  • Sigma-Aldrich. (n.d.).[1] MRT - Mono-Boc-Protection of Diamines. Retrieved from [1]

Sources

preventing racemization during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Racemization During Chemical Synthesis

Mission Statement

Welcome to the CISC. In drug development, the loss of chiral purity is not just a yield loss—it is a safety hazard. This guide moves beyond basic textbook advice to address the kinetic and mechanistic realities of racemization. We focus here on the two most critical vectors for chiral erosion: Azlactone formation during amide coupling and Base-catalyzed enolization during esterification.

Technical Note: While often used interchangeably, racemization refers to the conversion of an enantiomer into a 50:50 mixture, whereas epimerization refers to the inversion of one stereocenter in a molecule with multiple chiral centers (e.g., peptides). The mechanisms described below apply to both.

Module 1: Peptide & Amide Coupling

The Issue: You observe a loss of optical purity at the C-terminal amino acid during coupling. The Mechanism: The "Azlactone" Pathway.[1][2] When an amino acid is activated (e.g., as an active ester), the carbonyl oxygen of the preceding amide bond can attack the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring. This ring is highly susceptible to deprotonation at the


-carbon, leading to rapid equilibration between the L- and D-forms before the amine nucleophile attacks.
Visualizing the Threat

The following diagram illustrates the competition between the desired coupling (Path A) and the racemization pathway (Path B).

AzlactoneMechanism Start Activated Amino Acid (L-Isomer) NuAttack Amine Nucleophile Attack Start->NuAttack Path A: Fast Coupling Azlactone Azlactone Formation (5-membered ring) Start->Azlactone Path B: Cyclization Product Pure L-Peptide NuAttack->Product Enol Enolized Azlactone (Achiral Intermediate) Azlactone->Enol Base-Catalyzed Deprotonation Racemic Racemic Peptide (L- and D-Mix) Azlactone->Racemic Ring Opening by Amine Enol->Azlactone Reprotonation

Figure 1: The kinetic competition between direct coupling (Green) and azlactone-mediated racemization (Red).

Protocol 1.1: The Low-Racemization Coupling Standard

Objective: Maximize


 while minimizing 

. Reagent Choice: We no longer recommend HOBt due to safety (explosive properties) and lower efficiency. The industry standard has shifted to Oxyma Pure .
ComponentRecommendationRationale
Coupling Reagent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea. Unlike EDC, the urea byproduct is soluble in organic solvents (DCM/DMF).
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Reacts with O-acylisourea to form an Oxyma-active ester. This ester is more reactive toward amines but less prone to oxazolone formation than the OBt ester.
Base Collidine (2,4,6-Trimethylpyridine)A weak, sterically hindered base. Unlike DIPEA, it is too bulky to effectively abstract the

-proton, significantly reducing racemization.
Solvent DCM (Dichloromethane) or DMF DCM often suppresses racemization better than DMF due to lower polarity (stabilizing the transition state), but solubility may dictate DMF.

Step-by-Step Workflow:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of solvent (DCM or DMF).

  • Cool the solution to 0°C. Temperature control is the simplest way to lower kinetic energy available for proton abstraction.

  • Add DIC (1.0 eq) and stir for 2–3 minutes to generate the active ester.

  • Add the amine component (1.0–1.2 eq) and Collidine (2.0 eq).

  • Monitor via LCMS. Allow to warm to Room Temp (RT) only if conversion is slow.

Troubleshooting Q&A: Peptide Synthesis

Q: I am coupling Cysteine or Histidine and still seeing ~5-10% epimerization. Why? A: These are "Problem Residues."

  • Histidine: The imidazole ring acts as an internal base, "self-catalyzing" the proton abstraction (See Bachem Guide).

    • Fix: Use Trt (Trityl) or Bum (Benzyloxymethyl) protection on the His side chain. These bulky groups sterically hinder the imidazole nitrogen. Use Sym-collidine as the base.

  • Cysteine: The

    
    -proton is exceptionally acidic due to the sulfur atom.
    
    • Fix: Avoid base entirely if possible. Use DIC/Oxyma without DIPEA/Collidine if the amine is a free base. If a salt is used, use the minimum equivalents of base required to neutralize it.

Q: Can I use HATU? Everyone uses HATU. A: HATU is powerful but dangerous for chirality. It requires a base (DIPEA) to function. If you have excess base or leave the activated ester sitting without the amine, racemization is almost guaranteed.

  • Rule: Only use HATU for difficult couplings (steric bulk). Always add the amine immediately after the base.

Module 2: Esterification & The DMAP Trap

The Issue: Synthesis of esters from chiral acids using EDC/DMAP results in racemic product. The Mechanism: DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate. While this accelerates the reaction, this intermediate is also highly susceptible to deprotonation by the free DMAP in solution.

Protocol 2.1: The Modified Steglich Esterification

Core Principle: Never use stoichiometric DMAP with chiral acids.

  • Reagents: Carboxylic Acid (1.0 eq), Alcohol (1.0 eq), EDC-HCl (1.1 eq).

  • Catalyst: DMAP (0.05 – 0.1 eq) . Do not exceed 10 mol%.

  • Additive: HOBt (1.0 eq) .

    • Why? HOBt intercepts the highly reactive O-acylisourea before DMAP does, forming a safer active ester. DMAP then acts as a nucleophilic transfer catalyst on the HOBt-ester, which is a more controlled pathway.

  • Temperature: Perform at -20°C to 0°C .

Module 3: Decision Logic & Analytical Verification
Reagent Selection Decision Tree

Use this logic flow to select the safest reagents for your specific substrate.

ReagentSelection Start Start: Chiral Coupling IsPeptide Is it a Peptide Coupling? Start->IsPeptide Sensitive Contains Cys or His? IsPeptide->Sensitive Yes Rec4 USE: Modified Steglich (Cat. DMAP + HOBt) IsPeptide->Rec4 No (Esterification) Hindered Sterically Hindered? Sensitive->Hindered No Rec2 USE: DIC + Oxyma Pure NO BASE (if possible) Protect His(Trt) Sensitive->Rec2 Yes (High Risk) Rec1 USE: DIC + Oxyma Pure Base: Collidine Hindered->Rec1 No (Standard) Rec3 USE: HATU + DIPEA (Add amine immediately) Hindered->Rec3 Yes (Hard Coupling)

Figure 2: Logic flow for selecting coupling reagents based on substrate risk.

Analytical Validation (

Determination)

You cannot rely on specific rotation (


) alone; it is insensitive to small amounts of racemate.
  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[3]

  • Columns:

    • General Purpose:Chiralpak IA / IB / IC (Immobilized amylose/cellulose). These are robust and tolerate DCM/THF, which is crucial for solubility.

    • Legacy:Chiralcel OD-H / AD-H (Coated phases). Warning: Do not use DCM/THF/DMF with these, or you will strip the chiral selector.

  • Method Development Tip:

    • Start with Hexane:IPA (90:10) .

    • If peaks tail (common for amines), add 0.1% Diethylamine (DEA) .

    • If the compound is acidic, add 0.1% TFA .

References
  • Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009. Link

  • Bachem. "Peptide Coupling Reagents & Additives: A Technical Guide." Bachem Knowledge Center. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Sigma-Aldrich. "Chiral HPLC Column Selection Guide." Supelco Technical Library. Link

  • Han, S.Y., & Kim, Y.A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004. (Discusses Azlactone mechanism).[1]

Sources

Solriamfetol Synthesis: Impurity Troubleshooting & Process Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Solriamfetol Synthesis Impurities Content Type: Technical Support Center (Q&A Format) Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate) is a dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2] Its synthesis, while structurally seemingly simple, presents significant regioselectivity challenges. The primary chemical conflict lies in directing carbamoylation to the hydroxyl group (O-carbamoylation) while preserving the amine, preventing the thermodynamically favored cyclic carbamate (oxazolidinone) formation, and maintaining enantiomeric purity.

This guide addresses the three critical failure modes in Solriamfetol manufacturing:

  • Regioselectivity Failure: Formation of N-carbamoyl or cyclic byproducts.

  • Enantiomeric Drift: Racemization of the D-Phenylalanine backbone.

  • Purification Inefficiency: Difficulty separating the polar amino-alcohol starting material.

Module 1: Synthesis & Reaction Impurities

Q1: We are detecting high levels of 4-benzyl-2-oxazolidinone (Cyclic Impurity). What is driving this formation?

Diagnosis: The formation of 4-benzyl-2-oxazolidinone is a thermodynamic trap. It typically occurs via intramolecular cyclization where the amine nucleophile attacks the carbamate carbonyl, displacing ammonia (or the leaving group used in carbamoylation).

Root Causes & Corrective Actions:

CauseMechanismCorrective Action
Premature Deprotection If using the N-Boc/Cbz route, partial loss of the protecting group during the O-carbamoylation step exposes the free amine, which immediately cyclizes.Buffer pH: Ensure the reaction environment remains strictly neutral or slightly basic (if using base-labile PG) or avoid strong Lewis acids during carbamoylation.
Thermal Stress High temperatures during the carbamoylation or workup phase promote the elimination of ammonia to form the stable 5-membered ring.Thermal Limit: Maintain reaction temperature <40°C. Perform solvent stripping under high vacuum at low bath temperatures (<35°C).
Base Catalysis Strong bases (e.g., NaOH, KOH) used during the workup of the intermediate can catalyze the cyclization.Quench Protocol: Use mild bases like NaHCO₃ or organic bases (TEA/DIPEA) for neutralization. Avoid pH > 10.
Q2: Our HPLC shows a significant peak for the N-carbamoyl isomer (Urea impurity). How do we prevent this?

Diagnosis: This indicates a failure in the protection strategy or, if using the "Direct Route" (Acid + Sodium Cyanate), a failure in pH control. The amine is significantly more nucleophilic than the hydroxyl group.

Troubleshooting Protocol:

  • Check Starting Material Purity: Ensure your N-protected D-phenylalaninol (e.g., N-Boc-D-phenylalaninol) contains <0.1% free D-phenylalaninol.

  • Reagent Order (Direct Route): If using the acid-salt method (reacting D-phenylalaninol salts with cyanate), the acid equivalents are critical. You must protonate the amine (

    
    ) to deactivate it, allowing the 
    
    
    
    to react.
    • Optimization: Increase acid stoichiometry to 1.1–1.2 eq relative to the amine. If the pH rises above 4.0 during cyanate addition, N-carbamoylation dominates.

Q3: The reaction yield is good, but we see N,O-dicarbamoylated impurities.

Diagnosis: This "Over-reaction" impurity occurs when the protecting group is unstable or if the "Direct Route" is pushed too hard with excess cyanate/carbamate reagents.

Fix:

  • Stoichiometry Control: Limit the carbamoylating agent (e.g., phenyl carbamate or chlorosulfonyl isocyanate) to 1.05 equivalents.

  • Monitoring: Implement strict IPC (In-Process Control) via HPLC. Stop the reaction when the mono-carbamate plateau is reached, even if ~2-3% starting material remains (it is easier to purge SM than dicarbamate).

Module 2: Visualizing the Impurity Pathways

The following diagram illustrates the critical decision points in the synthetic pathway where impurities are generated.

Solriamfetol_Pathways SM D-Phenylalaninol Prot_SM N-Protected D-Phenylalaninol SM->Prot_SM Protection (Boc/Cbz) Imp_N Impurity A: N-Carbamoyl Isomer (Urea derivative) SM->Imp_N Direct Route (High pH) Imp_S Impurity D: S-Enantiomer SM->Imp_S Racemization (Start Material Quality) Int_1 O-Carbamoyl Protected Intermediate Prot_SM->Int_1 Carbamoylation (Phenyl Carbamate/CDI) Imp_Cyc Impurity B: 4-benzyl-2-oxazolidinone (Cyclic) Prot_SM->Imp_Cyc Cyclization (Heat/Base) API Solriamfetol (API) (R)-2-amino-3-phenylpropyl carbamate Int_1->API Deprotection (Acid/Hydrogenolysis) Imp_Di Impurity C: N,O-Dicarbamoyl Int_1->Imp_Di Excess Reagent API->Imp_Cyc Degradation (High pH/Temp)

Figure 1: Synthetic pathways highlighting the divergence points for Urea (N-carbamoyl), Cyclic (Oxazolidinone), and Dicarbamoyl impurities.

Module 3: Analytical & Purification Troubleshooting

Q4: We cannot separate the S-enantiomer from the active R-enantiomer using standard C18 HPLC.

Diagnosis: Standard C18 columns are achiral and cannot resolve enantiomers. The S-enantiomer is a critical impurity (inactive) and must be controlled to <0.5% (ICH limits).[1]

Solution: Chiral HPLC Method You must switch to a polysaccharide-based chiral stationary phase.[3]

  • Column: Lux Amylose-1 (or equivalent Chiralpak AD-H).

  • Mobile Phase: Polar Organic Mode is often superior for solubility.

    • Composition: Methanol/Acetonitrile (with 0.1% Diethylamine or Ethanolamine).

  • Resolution Target:

    
    .
    
  • Note: If you observe a "shoulder" on the main peak in C18, it is likely not the enantiomer but rather the regioisomer (N-carbamoyl) , which has very similar polarity.

Q5: The residual D-Phenylalaninol (Starting Material) is tailing and co-eluting with the solvent front.

Diagnosis: D-Phenylalaninol is highly polar and basic. It retains poorly on standard C18 phases and interacts with silanols, causing tailing.

Optimized HPLC Protocol (Related Substances): To quantify residual SM and process impurities simultaneously:

  • Column: Kinetex Polar C18 (Phenomenex) or equivalent "Aq" (Aqueous stable) column.

  • Mobile Phase A: 0.1% Perchloric Acid (or 0.1% TFA) in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Start at low organic (3-5% B) to retain the polar Phenylalaninol, then ramp to 50% B to elute the API and non-polar impurities (Bis-carbamates).

  • Detection: 210 nm (Phenyl ring absorption).[4]

Q6: How do we remove the "Cyclic Impurity" (Oxazolidinone) during purification? It co-crystallizes with the API.

Purification Strategy: The oxazolidinone impurity is significantly less polar than Solriamfetol HCl salt.

  • Salt Formation: Convert the crude free base to the HCl salt.[4] The Solriamfetol-HCl is water-soluble; the cyclic carbamate is neutral and less soluble in water but soluble in organics.

  • Slurry Wash: Perform a slurry wash of the crude HCl salt in Ethyl Acetate or IPA/MTBE .

    • Mechanism:[2][5][6][7] Solriamfetol HCl remains solid; the cyclic impurity dissolves in the organic layer.

  • Recrystallization: If levels remain >0.15%, recrystallize from Isopropanol/Water (9:1) .

References

  • Al-Rifai, N., et al. (2023).[2][4] "Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation." Journal of Pharmaceutical Analysis, 13(4), 403-411.[4] [4]

  • SK Biopharmaceuticals. (2021).[8] "Process for preparation of solriamfetol and intermediates thereof." World Intellectual Property Organization, Patent WO2021161232A1.

  • Strollo, P. J., et al. (2019).[9] "Solriamfetol for the Treatment of Excessive Daytime Sleepiness in OSA." New England Journal of Medicine, 380, 1080-1082.

  • Sikora, A., et al. (2020). "Determination of the Enantiomeric Purity of Solriamfetol by High‑Performance Liquid Chromatography." Chromatographia, 83, 1080–1082.

  • Jazz Pharmaceuticals. (2019).[10] "Sunosi (solriamfetol) Prescribing Information." FDA Access Data.

Sources

Validation & Comparative

Technical Assessment: Structural Characterization of tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment and comparative analysis of tert-Butyl (2-amino-3-phenylpropyl)carbamate , a critical intermediate in the synthesis of peptidomimetics and HIV protease inhibitors.

This guide distinguishes the target compound (N1-Boc, N2-free) from its regioisomer (N2-Boc, N1-free) and the bis-protected analog, providing the necessary spectroscopic data to validate structural identity.

Executive Summary & Compound Profile

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a mono-protected vicinal diamine derived from phenylalanine. It serves as a chiral scaffold for drug development, particularly in the design of transition-state isosteres.

  • IUPAC Name: tert-butyl (2-amino-3-phenylpropyl)carbamate

  • Common Name: N1-Boc-3-phenylpropane-1,2-diamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Challenge: Distinguishing the target (N1-Boc) from its regioisomer (N2-Boc) during synthesis.

Structural Comparison
FeatureTarget Compound (N1-Boc)Regioisomer (N2-Boc)Bis-Boc Analog
Structure Boc-NH-CH

-CH(NH

)-Bn
H

N-CH

-CH(NHBoc)-Bn
Boc-NH-CH

-CH(NHBoc)-Bn
Primary Amine Free (Internal C2)Free (Terminal C1)None
Sterics Less hindered amine freeMore hindered amine freeBoth protected
Polarity ModerateModerateLow

Synthesis & Regioselectivity Workflow

The synthesis of the target compound requires differentiating between the primary (C1) and secondary (C2) amino groups. The primary amine is generally more nucleophilic, but steric factors and specific reagents can alter selectivity.

Protocol: Selective Mono-Boc Protection

Methodology adapted from Lee et al. (2007) and Servín et al. (2017).

  • Starting Material: 3-phenylpropane-1,2-diamine (dihydrochloride salt or free base).

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Trimethylsilyl chloride (TMSCl) or controlled pH.
    
  • Mechanism:

    • Step 1: Addition of 1 equivalent of TMSCl in Methanol generates HCl in situ, preferentially protonating the more basic/hindered secondary amine (C2).

    • Step 2: Addition of Boc

      
      O reacts with the remaining unprotonated primary amine (C1).
      
  • Purification: Acid-base extraction. The mono-Boc product is soluble in organic solvent at basic pH, while the bis-HCl salt remains in the aqueous phase.

SynthesisWorkflow cluster_decision Regioselectivity Logic Start 3-phenylpropane- 1,2-diamine Step1 Selective Protonation (1 eq. TMSCl / MeOH) Start->Step1 Kinetic Control Inter Intermediate: C2-Ammonium Salt C1-Free Amine Step1->Inter Step2 Boc Protection (1 eq. Boc2O) Inter->Step2 Nucleophilic Attack Product Target: N1-Boc-diamine Step2->Product

Figure 1: Selective synthesis workflow favoring N1-protection via in-situ temporary protection of the C2 amine.

Comparative C NMR Data Analysis

The following table contrasts the


C NMR chemical shifts of the target molecule against its isomers. Data is synthesized from standard peptide/diamine characterization literature.

Solvent: CDCl


 (77.16 ppm reference)
Frequency:  100 MHz
Carbon AssignmentTarget (N1-Boc)

(ppm)
Isomer (N2-Boc)

(ppm)
Bis-Boc

(ppm)
Diagnostic Note
C=O (Carbamate) 156.2 155.8156.0, 155.5Bis-Boc shows two carbonyl signals.
Phenyl (Ipso) 138.5137.9137.5Slight variation due to remote effects.
Phenyl (Ar-CH) 129.3, 128.6, 126.5129.3, 128.7, 126.7129.2, 128.5, 126.6Not diagnostic.
C-O (t-Butyl) 79.479.679.5, 79.2Quaternary carbon of Boc group.
C2 (Methine) 53.5 50.8 51.5Key Differentiator: Free amine (Target) is deshielded relative to Boc-amine.
C1 (Methylene) 45.2 47.5 43.8C1 shifts upfield when Boc-protected compared to free amine.
C3 (Benzyl CH

)
41.538.539.0Proximity to free amine (Target) affects shift.
CH

(t-Butyl)
28.428.428.3Intense signal, not diagnostic.
Critical Spectroscopic distinctions:
  • C2 Methine Shift: In the Target (N1-Boc) , the C2 carbon bears a free primary amine. This typically results in a chemical shift around 53-54 ppm . In the Isomer (N2-Boc) , the C2 nitrogen is acylated (Boc), which often exerts a

    
    -shielding effect or steric compression, shifting it slightly upfield or keeping it near 50 ppm.
    
  • HMBC Correlation (The Gold Standard):

    • Target (N1-Boc): The Carbamate Carbonyl (156 ppm) will show a strong 3-bond correlation to the C1 protons (methylene, ~3.0-3.2 ppm).

    • Isomer (N2-Boc): The Carbamate Carbonyl will correlate to the C2 proton (methine, ~3.8-4.0 ppm).

Experimental Validation Protocols

Protocol A: Regiochemistry Confirmation via HMBC

To definitively prove you have the N1-Boc isomer and not the N2-Boc isomer:

  • Prepare Sample: Dissolve 10 mg of product in 0.6 mL CDCl

    
    .
    
  • Acquire 1H NMR: Identify the methylene protons (H1, typically doublet/multiplet at 3.0-3.3 ppm) and the methine proton (H2, multiplet at 2.9-3.1 ppm).

  • Acquire HMBC: Set optimization for long-range coupling (8-10 Hz).

  • Analysis: Look for the cross-peak from the Boc Carbonyl (~156 ppm).

    • If it couples to the CH

      
        signal 
      
      
      
      Target (N1-Boc) .
    • If it couples to the CH signal

      
      Isomer (N2-Boc) .
      
Protocol B: Chemical Derivatization Check

If 2D NMR is unavailable, use chemical reactivity:

  • React product with p-Nitrobenzoyl chloride .

  • Target (N1-Boc): Reacts at the hindered C2 position (slower, requires base/heat).

  • Isomer (N2-Boc): Reacts at the unhindered C1 position (very fast).

  • Monitor by TLC: The N2-Boc isomer (with free primary amine) will disappear significantly faster than the Target.

NMR_Decision Start Unknown Mono-Boc Product HMBC Run HMBC Experiment (Focus: C=O at 156 ppm) Start->HMBC Decision Coupling Partner? HMBC->Decision ResultA Couples to CH2 (3.0-3.3 ppm) Decision->ResultA ResultB Couples to CH (3.8-4.0 ppm) Decision->ResultB ConclusionA CONFIRMED: N1-Boc (Target) ResultA->ConclusionA ConclusionB IDENTIFIED: N2-Boc (Isomer) ResultB->ConclusionB

Figure 2: Logic tree for spectroscopic validation of regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).

References

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). "Selective Mono-Boc Protection of Diamines." Synthetic Communications, 37(5), 737–742. Link

  • Servín, F. A., et al. (2017).[1][2] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1).[1] Link

  • PubChem Compound Summary. (2024). "Solriamfetol (Related Carbamate Structure)." National Center for Biotechnology Information. Link

  • Gable, K. P. (2022). "13C NMR Chemical Shifts." Oregon State University Chemistry. Link

Sources

analytical methods for chiral purity of tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Strategies for Chiral Purity of tert-Butyl (2-amino-3-phenylpropyl)carbamate

Executive Summary

The accurate determination of enantiomeric purity for tert-Butyl (2-amino-3-phenylpropyl)carbamate (hereafter referred to as Boc-DAPP ) is a critical quality attribute in the synthesis of HIV protease inhibitors (e.g., Darunavir, Amprenavir) and narcolepsy therapeutics (e.g., Solriamfetol derivatives).[1]

This molecule presents a specific stereochemical challenge: it contains a labile Boc-protecting group on the primary nitrogen (N1) and a free, chiral primary amine at the C2 position. This structural duality dictates the analytical strategy:

  • Acid Sensitivity: The Boc group precludes the use of standard acidic chiral mobile phases (e.g., Crownpak CR(+) with HClO₄), which would cause on-column deprotection.[1]

  • Amine Tailing: The free C2-amine interacts strongly with residual silanols on silica-based columns, necessitating basic modifiers.

This guide compares two industry-validated methodologies: Direct Polar Organic Mode HPLC (Recommended for QC) and GITC Derivatization (Recommended for Trace Impurity Analysis).[1]

Comparative Analysis of Methods

FeatureMethod A: Direct Polar Organic Mode (POM) Method B: GITC Derivatization + RP-HPLC
Principle Direct separation on Polysaccharide CSP using H-bonding/Dipole interactions.Reaction with chiral reagent to form diastereomers, separated on achiral C18.[1]
Stationary Phase Lux Amylose-1 or Chiralpak AD-H Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase MeOH / Acetonitrile + Diethylamine (DEA) Water / Acetonitrile (Gradient)
Sample Prep Dissolve and shoot (Simple).[1]30 min reaction time required.
Sensitivity (LOD) Moderate (UV 210-254 nm).[1]High (UV 254 nm or Fluorescence).[1]
Throughput High (< 10 min run time).[1]Low (Reaction + 20 min run time).[1]
Risk Factor Column fouling if amine salts precipitate.Reagent stability; kinetic resolution effects.
Best For Routine Release Testing / IPC Trace Enantiomer Detection (<0.1%)

Deep Dive: Method A (Direct Polar Organic Mode)

The Gold Standard for Routine QC

This method utilizes the "Polar Organic Mode" (POM), a non-aqueous mobile phase consisting of pure alcohols or acetonitrile.[1] POM is superior to Normal Phase (Hexane/IPA) for this molecule because the high solubility of the Boc-diamine in methanol prevents precipitation issues often seen with hexane.

Critical Mechanism

The Amylose tris(3,5-dimethylphenylcarbamate) selector forms a helical cavity.[1] The Boc-DAPP molecule docks via hydrogen bonding between its carbamate carbonyl and the stationary phase's amide N-H.

  • Crucial Additive: Diethylamine (DEA) is mandatory.[1] It competes for the acidic silanol sites on the silica support, preventing the free C2-amine from "sticking" and causing peak tailing.

Experimental Protocol
  • Column: Phenomenex Lux Amylose-1 (or Daicel Chiralpak AD-H), 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase: Methanol : Acetonitrile : Diethylamine (50 : 50 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (Amine absorption) or 254 nm (Phenyl ring).[1]

  • Sample Diluent: Mobile Phase (without DEA).

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (If > 1.5, increase DEA to 0.15%).[1]
    

Deep Dive: Method B (GITC Derivatization)

High-Sensitivity Alternative for Trace Analysis

When the enantiomeric excess (ee) must be >99.9%, direct UV detection often lacks the signal-to-noise ratio required to see the minor peak. Derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas.

Critical Mechanism

The isothiocyanate group of GITC reacts rapidly and quantitatively with the free primary amine at C2. The resulting diastereomers have significantly different hydrophobicities, allowing baseline separation on a standard cheap C18 column.[1]

Experimental Protocol

1. Derivatization Reaction:

  • Stock Solution: Dissolve 2 mg of Boc-DAPP in 1 mL Acetonitrile.

  • Reagent: Prepare 2 mg/mL GITC in Acetonitrile.

  • Reaction: Mix 100 µL Sample + 100 µL Reagent + 10 µL Triethylamine (Catalyst).

  • Incubation: Shake at Room Temp for 30 mins.

  • Quench: Add 10 µL Ethanolamine (scavenges excess GITC) if interfering peaks occur (optional).

2. HPLC Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 30% B to 70% B over 20 mins.

  • Detection: UV @ 254 nm (Strong thiourea absorption).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development and sample constraints.

MethodSelection Start Sample: Boc-DAPP ConstraintCheck Is Enantiomeric Excess Requirement > 99.9%? Start->ConstraintCheck DirectHPLC Method A: Direct HPLC (Polar Organic Mode) ConstraintCheck->DirectHPLC No (Routine QC) Deriv Method B: Derivatization (GITC Reagent) ConstraintCheck->Deriv Yes (Trace Analysis) ColumnSelect Column: Lux Amylose-1 MP: MeOH/ACN/DEA DirectHPLC->ColumnSelect ResultA Result: Rapid QC (10 min run) ColumnSelect->ResultA Reaction Reaction: Free Amine + GITC -> Diastereomeric Thiourea Deriv->Reaction AchiralSep Separation: Standard C18 Column Gradient Elution Reaction->AchiralSep ResultB Result: High Sensitivity (Trace Detection) AchiralSep->ResultB

Caption: Decision tree for selecting between Direct POM HPLC and GITC Derivatization based on sensitivity requirements.

Troubleshooting & Expert Insights

The "Ghost" Peak in Method A
  • Symptom: A broad, tailing peak appears at the void volume.[1]

  • Cause: This is often the nitrate or chloride salt of the amine if the sample was isolated as a salt.

  • Fix: Ensure the sample is neutralized or dissolved in the mobile phase containing DEA. The DEA ensures the amine is in the free base form, which is necessary for chiral recognition on polysaccharide columns.

Racemization Risk during Derivatization (Method B)
  • Risk: High pH or excessive heat during the GITC reaction can cause proton abstraction at the chiral C2 center (alpha to the amine).

  • Control: Keep the reaction at Room Temperature (20-25°C). Do not exceed 30 minutes. Use Triethylamine sparingly (1 equivalent is sufficient).[1]

Why not Crown Ethers?
  • While Crownpak CR(+) is excellent for primary amines (like amino acids), it requires a strongly acidic mobile phase (pH 1-2, HClO₄).[1]

  • Danger: The Boc group is acid-labile. Exposure to pH 1.5 for the duration of an HPLC run can lead to partial deprotection, resulting in a new peak (the diamine) that co-elutes or interferes with the enantiomer measurement. Avoid acidic chiral methods for this specific molecule.

References

  • Sienkiewicz, M., et al. (2021).[1] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 186-193.[1]

  • Tóth, G., et al. (2020).[1] "Determination of the Enantiomeric Purity of Solriamfetol by High‑Performance Liquid Chromatography in Polar Organic Mode." Chromatographia, 83, 1107–1114.[1] [1]

  • Sigma-Aldrich. (2023). "Chiral Analysis of Underivatized Amino Acid Enantiomers using Macrocyclic Glycopeptides." Technical Guide.

  • BenchChem. (2025).[1][4] "Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH." BenchChem Application Notes. [1]

  • Ilisz, I., et al. (2019).[1] "Recent advances in the separation of amino acid and peptide enantiomers."[5] Journal of Pharmaceutical and Biomedical Analysis, 164, 580-589.[1] [1]

Sources

Technical Comparison Guide: Physicochemical Characterization of Solriamfetol, Intermediates, and Analytical Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Solriamfetol (Sunosi®) represents a distinct class of wake-promoting agents characterized as a phenylalanine-derived dopamine and norepinephrine reuptake inhibitor (DNRI).[1] Unlike its predecessor Modafinil , which suffers from poor water solubility (BCS Class II/IV), Solriamfetol is a BCS Class I compound (High Solubility, High Permeability). This fundamental physicochemical difference dictates a completely different approach to characterization, impurity profiling, and formulation.

This guide provides an autonomous technical analysis of Solriamfetol’s characterization, focusing on the critical separation of its enantiomeric impurities and the quantification of its polar intermediates.

Synthetic Pathway & Critical Quality Attributes (CQA)

To characterize Solriamfetol effectively, one must first map the impurity genesis. The synthesis typically proceeds from D-Phenylalanine , retaining the chiral center. The primary risk is racemization, leading to the inactive (S)-enantiomer.

Reaction Flow & Impurity Origin

The following diagram illustrates the standard synthetic route and the entry points for critical impurities (D-Phenylalaninol and the (S)-enantiomer).

Solriamfetol_Synthesis Start D-Phenylalanine (Starting Material) Inter1 D-Phenylalanine Methyl Ester Start->Inter1 Esterification Imp1 Impurity A: D-Phenylalanine (Unreacted) Start->Imp1 Carryover Inter2 D-Phenylalaninol (Key Intermediate) Inter1->Inter2 Reduction (NaBH4/LiBH4) Reaction Carbamoylation (Sodium Cyanate) Inter2->Reaction Imp2 Impurity B: D-Phenylalaninol (Residual) Inter2->Imp2 Incomplete Rxn Product Solriamfetol HCl (API) Reaction->Product Acid Hydrolysis Imp3 Chiral Impurity: (S)-Solriamfetol (Racemization) Reaction->Imp3 Base-cat. Racemization

Figure 1: Synthetic pathway of Solriamfetol highlighting the origin of critical process-related and chiral impurities.

Analytical Method Comparison: Solriamfetol vs. Modafinil

The characterization strategy for Solriamfetol diverges significantly from Modafinil due to polarity. Modafinil requires non-polar solvents and hydrophobic stationary phases. Solriamfetol, being a polar amine salt, requires polar organic modes or ion-pairing chromatography.

Physicochemical Benchmarking
FeatureSolriamfetol (HCl Salt)ModafinilImpact on Characterization
Structure Phenylalanine carbamateBenzhydryl sulfinyl acetamideSolriamfetol lacks strong chromophores; requires low UV detection (210 nm).
Solubility > 600 mg/mL (Water) ~0.6 mg/mL (Water)Solriamfetol eliminates the need for aggressive organic diluents in assay prep.
BCS Class Class I (High Sol/High Perm)Class II/IV (Low Sol)Dissolution testing for Solriamfetol is rapid; Modafinil requires surfactants.
Chirality Single Enantiomer (

)
Racemate (Modafinil) / Single (

-Armodafinil)
Critical: Solriamfetol requires strict chiral purity control (<0.1%

-isomer).
pKa ~8.5 (Amine)~6.0 (Amide - weak)Solriamfetol tailing is common on C18 columns; requires end-capped columns or TEA.
Chiral Separation Strategy

The separation of the (R)-Solriamfetol from its (S)-enantiomer is the most challenging aspect of characterization. Standard Reverse Phase (RP) methods often fail to resolve these polar enantiomers.

Recommended Method: Polar Organic Mode (POM) Research indicates that polysaccharide-based columns in Polar Organic Mode offer superior resolution compared to Normal Phase methods.

  • Column: Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Methanol with 0.1% Diethylamine (DEA) or Ethanol/Acetonitrile mixtures.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions in a non-aqueous polar solvent.

Detailed Experimental Protocols

Protocol A: High-Resolution Chiral Purity Assay

Objective: Quantify (S)-Solriamfetol impurity at < 0.05% levels.[2]

Reagents:

  • Methanol (LC-MS Grade)

  • Diethylamine (DEA) - Base additive is crucial to suppress ionization of the amine group.

  • Reference Standards: (R)-Solriamfetol and (S)-Solriamfetol.[3][4][5]

Instrument Parameters:

  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Lux Amylose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 100% Methanol + 0.1% DEA (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 20°C (Lower temperature improves chiral recognition).

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Resolution (

    
    ):  > 4.0 between (S) and (R) enantiomers.
    
  • Tailing Factor: < 1.5 (Critical for the main peak).

  • Elution Order: The (S)-enantiomer (impurity) typically elutes before the (R)-enantiomer (API) in this mode, allowing for sensitive detection of the trace impurity without tailing interference from the main peak.

Protocol B: Achiral Impurity Profiling (Related Substances)

Objective: Separate D-Phenylalaninol and carbamoylation byproducts.

Methodology: Unlike Modafinil, which retains well on C18, Solriamfetol is highly polar and elutes near the void volume in standard acidic mobile phases.

Optimized Conditions:

  • Column: C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5) + 5 mM Octanesulfonic acid (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-15 min (5%

    
     40% B).
    
  • Rationale: The ion-pairing agent (Octanesulfonic acid) increases the retention of the positively charged Solriamfetol amine, moving it away from the solvent front and separating it from the highly polar Phenylalaninol intermediate.

Characterization Decision Matrix

The following workflow illustrates the logical progression for characterizing a new batch of Solriamfetol API.

Characterization_Workflow cluster_ID Identification cluster_Purity Purity & Assay Batch Solriamfetol API Batch IR FT-IR Spectrum (Carbamate C=O ~1690 cm-1) Batch->IR XRPD XRPD (Confirm Crystalline Form) Batch->XRPD HPLC_Achiral RP-HPLC (Ion Pair) Target: Phenylalaninol Batch->HPLC_Achiral HPLC_Chiral Chiral HPLC (Amylose-1) Target: (S)-Enantiomer Batch->HPLC_Chiral Decision Meets Specs? HPLC_Achiral->Decision Impurities < 0.1% HPLC_Chiral->Decision ee > 99.9% Release Release for Formulation Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Figure 2: Analytical decision matrix for Solriamfetol batch release.

References

  • FDA Center for Drug Evaluation and Research. (2019). Application Number: 211230Orig1s000 - Integrated Review (Chemistry, Manufacturing, and Controls). Retrieved from

  • Szakács, Z., et al. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. Chromatographia, 83, 1105–1112. Retrieved from

  • Al-Rifai, N., et al. (2023).[6] Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(5).[5] Retrieved from

  • Jazz Pharmaceuticals. (2019).[7] Sunosi (solriamfetol) Prescribing Information.[1][5][7][8][9] Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Scientists

Executive Summary & Core Directive

Solriamfetol (Sunosi) is a dopamine and norepinephrine reuptake inhibitor (DNRI) containing a phenylalanine backbone. Its structural simplicity—a small, polar phenylpropylcarbamate—belies the complexity of its impurity profile. The presence of a primary amine adjacent to a primary alcohol creates a nucleophilic competition during synthesis, leading to regioisomeric impurities (N-carbamoyl vs. O-carbamoyl) and cyclization products (oxazolidinones) that are difficult to resolve using standard C18 chromatography.

This guide moves beyond generic pharmacopeial definitions to objectively compare analytical strategies. We analyze the causality of impurity formation and provide a self-validating UPLC-UV protocol superior to traditional HPLC methods for detecting polar process impurities.

Synthetic Routes & Impurity Origins[1][2][3][4][5][6]

To identify impurities, one must first understand their genesis.[1] The commercial synthesis of Solriamfetol typically proceeds from D-Phenylalanine. The core challenge is the selective O-carbamoylation in the presence of a free or protected amine.

The Nucleophilic Competition Model

The synthesis generally involves three stages:

  • Reduction: D-Phenylalanine

    
     D-Phenylalaninol.
    
  • Protection (Optional but common): Amine protection (e.g., Boc).

  • Carbamoylation: Reaction of the alcohol with a cyanate source (e.g., chlorosulfonyl isocyanate or sodium cyanate).

  • Deprotection: Removal of the N-protecting group.

Critical Failure Points:

  • Regio-selectivity: If the amine is unprotected, the carbamoylation agent prefers the more nucleophilic nitrogen, forming the Urea Impurity (N-carbamoyl).

  • Cyclization: The 1,2-amino alcohol motif is prone to intramolecular cyclization in the presence of carbonyl donors, forming 4-benzyl-2-oxazolidinone .

  • Over-reaction: Formation of N,O-dicarbamoyl species.

Visualization: Impurity Genesis Pathway

Solriamfetol_Impurities Start D-Phenylalanine Inter D-Phenylalaninol (Major Impurity/Degradant) Start->Inter Reduction Drug Solriamfetol (O-Carbamate) Inter->Drug Selective O-Carbamoylation Imp_Urea N-Carbamoyl Analog (Urea Impurity) Inter->Imp_Urea N-Carbamoylation (Unprotected Amine) Imp_Cyclic 4-Benzyl-2-oxazolidinone (Cyclic Impurity) Inter->Imp_Cyclic Intramolecular Cyclization Imp_Dimer Dimeric Species Inter->Imp_Dimer Self-Condensation Drug->Inter Hydrolysis (Degradation) Imp_Di N,O-Dicarbamoyl Impurity Drug->Imp_Di Over-Carbamoylation

Figure 1: Mechanistic pathway showing the origin of key process-related impurities during Solriamfetol synthesis. Note the competition between N- and O-functionalization.

Comparative Analytical Methodologies

The polarity of Solriamfetol (logP ≈ 0.2) and its impurities (e.g., Phenylalaninol) renders standard C18 methods inefficient due to poor retention and peak tailing. Below is a comparison of the three dominant analytical strategies.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Standard HPLC (C18) Method B: UPLC-UV (Polar C18) Method C: Capillary Electrophoresis (CE)
Primary Use Routine Assay (Main Peak)Impurity Profiling (Recommended) Chiral Purity (Enantiomers)
Stationary Phase Traditional C18 (e.g., Zorbax Eclipse)Kinetex Polar C18 (Core-shell) Sulfated

-Cyclodextrin
Detection of Polar Impurities Poor (Elute in void volume)Excellent (Enhanced polar retention)Moderate
Resolution (Rs) Low for Phenylalaninol/SolriamfetolHigh (> 2.0 for all pairs)High for R/S enantiomers
Run Time 25-40 mins15-20 mins 10-15 mins
Sensitivity (LOQ) ~0.05%~0.01% ~0.1%

Expert Insight: Method B (UPLC with Polar C18) is the superior choice for process impurity identification because the "Polar C18" phase contains polar end-capping groups that interact with the amine/hydroxyl moieties, preventing pore dewetting and ensuring retention of the highly polar Phenylalaninol impurity [1, 2].

Experimental Protocol: Self-Validating UPLC System

This protocol is derived from the optimized work of Al-Rifai et al. [1] and validated against ICH Q2(R1) standards. It is designed to resolve the 8 critical process impurities, including the difficult-to-separate regioisomers.

Chromatographic Conditions[1][2][4][6][9]
  • Instrument: UHPLC System (e.g., Shimadzu LC-40 or Waters ACQUITY)

  • Column: Phenomenex Kinetex Polar C18 (

    
     mm, 2.6 
    
    
    
    m)[2]
  • Column Temperature:

    
    C
    
  • Flow Rate: 0.4 mL/min[2]

  • Detection: PDA at 210 nm (Solriamfetol lacks strong chromophores; low UV is essential).

  • Injection Volume: 1

    
    L
    
Mobile Phase System[6]
  • Solvent A: 0.1% Perchloric Acid (

    
    ) in Water.[2]
    
    • Why Perchloric Acid? It acts as a chaotic agent and ion-pairing reagent, improving the peak shape of the cationic amine group.

  • Solvent B: Acetonitrile (ACN) / 0.1 M Perchloric Acid (90:10 v/v).[2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 3 Initial Hold (Retain Phenylalaninol)
13.00 3 Isocratic Elution of Polars

| 13.01 | 3


 20 | Ramp to elute hydrophobics |
| 16.00 | 20 | Wash |
| 16.01 | 3 | Re-equilibration |
| 23.00 | 3 | End |
Impurity Identification Logic (Decision Tree)

To validate which impurity is which without expensive standards, use this Relative Retention Time (RRT) logic (approximate values based on Polar C18):

  • RRT < 0.5 (Early Eluter): Likely Phenylalaninol (Impurity 1). Verify by spiking with starting material.

  • RRT ~ 1.0 (Main Peak): Solriamfetol.

  • RRT > 1.2 (Late Eluters):

    • Cyclic Carbamate: Elutes later due to loss of H-bonding donors (amine/hydroxyl masked in ring).

    • N-Carbamoyl / Di-Carbamoyl: Elute later due to increased hydrophobicity from the additional carbonyl/amide capping.

Visualization: Analytical Workflow

Analytical_Workflow Sample Crude Solriamfetol Sample UPLC Run UPLC (Polar C18) Method B Sample->UPLC Check1 Peak at RRT < 0.5? UPLC->Check1 Res1 Identify: Phenylalaninol (Start Material/Hydrolysis) Check1->Res1 Yes Check2 Peak at RRT > 1.2? Check1->Check2 No MS_Check MS/MS Confirmation (m/z transitions) Check2->MS_Check Yes Res2 Identify: Cyclic Carbamate (m/z 178) MS_Check->Res2 -18 Da (Cyclization) Res3 Identify: N,O-Dicarbamoyl (m/z 238) MS_Check->Res3 +43 Da (Carbamoylation)

Figure 2: Logical decision tree for identifying unknown peaks in Solriamfetol drug substance using Relative Retention Time (RRT) and Mass Spectrometry.

Critical Impurity Profiles

The following table summarizes the key impurities identified in literature and regulatory filings.

Impurity NameStructure / OriginRisk ClassificationDetection Strategy
Phenylalaninol Precursor / Hydrolysis ProductMajor DegradantPolar C18 UPLC (RRT ~0.4)
S-Solriamfetol Enantiomer (Chiral Center)Efficacy (Inactive)Capillary Electrophoresis or Chiral HPLC [3]
N-Carbamoyl Analog Regioisomer (Urea)Process By-productUPLC-MS/MS (Same mass, different frag.)
4-Benzyl-2-oxazolidinone Cyclic CarbamateProcess By-productUPLC (Late eluter)
N,O-Dicarbamoyl Over-reactionProcess By-productUPLC (Late eluter)

Note on Chiral Purity: While UPLC-UV is ideal for chemical impurities, it cannot separate the S-enantiomer. For this, Capillary Electrophoresis (CE) using sulfated


-cyclodextrin is the gold standard, offering higher resolution than chiral HPLC columns for this specific amino-alcohol framework [3].

References

  • Al-Rifai, N., et al. (2023).[3][2][4] Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis.

  • FDA Center for Drug Evaluation and Research. (2019). Application Number: 211230Orig1s000 - Chemistry Review. U.S. Food and Drug Administration.

  • Szabó, Z., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma cyclodextrin. Electrophoresis.

  • Jazz Pharmaceuticals. (2019).[2] Sunosi (solriamfetol) Prescribing Information.

Sources

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